Ibucillin sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
196309-77-0 |
|---|---|
Molecular Formula |
C21H27N2NaO4S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-3,3-dimethyl-6-[2-[4-(2-methylpropyl)phenyl]propanoylamino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C21H28N2O4S.Na/c1-11(2)10-13-6-8-14(9-7-13)12(3)17(24)22-15-18(25)23-16(20(26)27)21(4,5)28-19(15)23;/h6-9,11-12,15-16,19H,10H2,1-5H3,(H,22,24)(H,26,27);/q;+1/p-1/t12?,15-,16+,19-;/m1./s1 |
InChI Key |
VSMOGLRYXNXRFI-JOTXYACXSA-M |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)[O-].[Na+] |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)[O-].[Na+] |
Appearance |
Solid powder |
Other CAS No. |
196309-77-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ibucillin sodium |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Ibuprofen Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction: This document provides a comprehensive technical overview of the mechanism of action of Ibuprofen Sodium. While the term "Ibucillin sodium" does not correspond to a recognized pharmaceutical agent in scientific literature, it is highly probable that this refers to Ibuprofen Sodium , a salt form of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This guide will focus on the established mechanism of action of ibuprofen, with specific reference to the pharmacokinetic advantages of the sodium salt formulation.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
Ibuprofen exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective and reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]
-
COX-1: This isoform is constitutively expressed in most tissues and plays a role in maintaining physiological functions. These include protecting the gastric mucosa, regulating platelet aggregation, and supporting renal function.[1]
-
COX-2: This isoform is inducible and is primarily involved in the inflammatory response. Its expression is upregulated by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[1]
By inhibiting both COX-1 and COX-2, ibuprofen reduces the production of prostaglandins from arachidonic acid, thereby mitigating the inflammatory cascade.[1][2] The reversible nature of this inhibition means that the drug's effects diminish as it is metabolized and cleared from the body.[2]
Signaling Pathway of Ibuprofen's Action
The following diagram illustrates the arachidonic acid cascade and the inhibitory role of ibuprofen.
Caption: Inhibition of COX-1 and COX-2 by Ibuprofen in the Arachidonic Acid Cascade.
Pharmacokinetics of Ibuprofen Sodium
Ibuprofen sodium was developed to provide more rapid absorption compared to standard ibuprofen formulations.[4] Faster absorption can lead to a quicker onset of analgesic effects.
Quantitative Data Summary
While specific quantitative data from proprietary studies is often limited in publicly available literature, pharmacokinetic studies have demonstrated the faster absorption of ibuprofen sodium.[4] The table below summarizes the typical pharmacokinetic parameters that are evaluated.
| Parameter | Description | Expected Outcome for Ibuprofen Sodium vs. Standard Ibuprofen |
| Tmax | Time to reach maximum plasma concentration | Shorter |
| Cmax | Maximum plasma concentration | May be higher or reached earlier |
| AUC | Area under the plasma concentration-time curve | Generally expected to be comparable, indicating similar total drug exposure |
Experimental Protocols: Pharmacokinetic Assessment
The evaluation of ibuprofen sodium's pharmacokinetic profile typically involves a randomized, crossover study design.[4]
Protocol: Single-Dose, Randomized, Crossover Pharmacokinetic Study
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited for the study.
-
Randomization: Subjects are randomly assigned to a sequence of treatments. In a five-way crossover study, each subject would receive five different formulations of the drug over five different periods.
-
Treatment Periods:
-
Each treatment period is separated by a washout period to ensure the complete elimination of the drug from the previous period.
-
In each period, subjects receive a single dose of one of the ibuprofen formulations (e.g., Ibuprofen Sodium, standard ibuprofen tablets, etc.).
-
-
Pharmacokinetic Sampling: Blood samples are collected from each subject at predetermined time points before and after drug administration.
-
Bioanalysis: Plasma concentrations of ibuprofen are measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters (Tmax, Cmax, AUC) are calculated for each subject for each formulation. Statistical analyses are then performed to compare the parameters between the different formulations.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a crossover pharmacokinetic study.
Caption: Workflow of a Randomized, Crossover Pharmacokinetic Study.
Ibuprofen sodium's mechanism of action is identical to that of standard ibuprofen, involving the non-selective, reversible inhibition of COX-1 and COX-2 enzymes. The primary distinction of the sodium salt formulation lies in its improved pharmacokinetic profile, specifically its faster rate of absorption. This property is advantageous for achieving a more rapid onset of therapeutic effects, which is particularly beneficial for the management of acute pain. The experimental methodologies outlined provide a framework for the continued investigation and characterization of advanced NSAID formulations.
References
An In-depth Technical Guide to the Pharmacokinetics of Ibuprofen Sodium in vivo
Disclaimer: Initial searches for "Ibucillin sodium" did not yield any relevant results. It is presumed that the intended subject of this guide is "Ibuprofen sodium," a common formulation of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. This document proceeds under that assumption, presenting a comprehensive overview of its pharmacokinetic profile.
Introduction
Ibuprofen sodium is a salt form of ibuprofen developed to enhance the drug's dissolution and absorption rate, thereby providing a more rapid onset of analgesic and antipyretic effects compared to standard ibuprofen formulations. This technical guide provides a detailed examination of the in vivo pharmacokinetics of ibuprofen sodium, compiling available data, outlining experimental methodologies, and visualizing key processes. This information is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Pharmacokinetic Profile
The primary pharmacokinetic advantage of ibuprofen sodium lies in its rapid absorption. Clinical studies have consistently demonstrated that ibuprofen sodium tablets lead to a faster attainment of maximum plasma concentrations (Tmax) and higher peak plasma concentrations (Cmax) when compared to conventional ibuprofen tablets.[1][2] Despite the faster rate of absorption, the overall extent of absorption, as measured by the area under the plasma concentration-time curve (AUC), is bioequivalent to other fast-acting ibuprofen formulations like ibuprofen lysinate and ibuprofen liquigels.[2]
The following tables summarize the key pharmacokinetic parameters of ibuprofen sodium from comparative studies in healthy adult volunteers.
Table 1: Pharmacokinetic Parameters of Ibuprofen Sodium vs. Standard Ibuprofen (Fasted State)
| Parameter | Ibuprofen Sodium (400 mg equivalent) | Standard Ibuprofen (400 mg) | Reference |
| Cmax (µg/mL) | 47.6 | 36.8 | [1] |
| Tmax (h) | 0.6 | 1.4 | [1] |
| AUCL | Bioequivalent | Bioequivalent | [1] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUCL: Area under the plasma concentration-time curve to the last measurable concentration.
Table 2: Comparative Pharmacokinetics of Ibuprofen Sodium and Other Fast-Acting Formulations (Fasted State)
| Parameter | Ibuprofen Sodium | Ibuprofen Lysinate | Ibuprofen Liquigels | Reference |
| Cmax | Similar | Similar | Similar | [2] |
| Tmax | Similar | Similar | Similar | [2] |
| AUC | Bioequivalent | Bioequivalent | Bioequivalent | [2] |
AUC: Area under the plasma concentration-time curve.
Metabolism and Excretion
Ibuprofen is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 enzymes, particularly CYP2C9.[3] The major metabolites are hydroxylated and carboxylated derivatives, which are pharmacologically inactive.[3] The R-enantiomer of ibuprofen can undergo a unidirectional conversion to the more pharmacologically active S-enantiomer.[4]
These metabolites, along with their glucuronide conjugates, are primarily excreted in the urine, with over 90% of the administered dose eliminated within 24 hours.[4] The elimination half-life of ibuprofen is approximately 1.2 to 2 hours.[4] Biliary excretion of the unchanged drug and its active phase II metabolites accounts for a very small fraction of elimination.[4]
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. A general outline of these protocols is provided below.
The majority of studies evaluating the pharmacokinetics of ibuprofen sodium are open-label, randomized, crossover trials conducted in healthy adult volunteers.[1][5] A crossover design is particularly useful as it allows for within-subject comparisons of different formulations, thereby reducing inter-individual variability.
In typical studies, subjects receive single oral doses of ibuprofen sodium and comparator formulations, often equivalent to 400 mg of ibuprofen, after an overnight fast.[1][5]
Serial blood samples are collected from subjects at predetermined time points before and after drug administration. Plasma is then separated from these samples for subsequent analysis.
The quantification of ibuprofen in plasma samples is typically performed using validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) methods.[6][7][8][9] These techniques offer high sensitivity, selectivity, and accuracy for drug quantification in complex biological matrices.[6][7]
Sample Preparation: Prior to analysis, plasma samples undergo a preparation step to remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[6][9]
Chromatographic and Detection Conditions: The prepared samples are then injected into an HPLC or LC-MS/MS system for separation and detection. The specific mobile phases, columns, and mass spectrometry parameters are optimized to ensure accurate and precise measurement of ibuprofen concentrations.
Visualizations
References
- 1. Ibuprofen Sodium Is Absorbed Faster than Standard Ibuprofen Tablets: Results of Two Open-Label, Randomized, Crossover Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of ibuprofen sodium dihydrate and gastrointestinal tolerability of short-term treatment with a novel, rapidly absorbed formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Intestinal and Biliary Metabolites of Ibuprofen in the Rat with Experimental Hyperglycemia [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. ijisrt.com [ijisrt.com]
- 7. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 8. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
Ibucillin Sodium: An In-depth Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Ibucillin Sodium, a topic of critical importance for formulation development, analytical method development, and ensuring the overall quality, safety, and efficacy of pharmaceutical products. For the purposes of this document, "this compound" is interpreted as Ibuprofen Sodium , the sodium salt of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.
Executive Summary
Ibuprofen sodium offers a significant advantage over its free acid form in terms of aqueous solubility, which can translate to a faster onset of action. However, its stability in various environmental conditions is a crucial factor that must be thoroughly understood and controlled. This guide delves into the quantitative aspects of ibuprofen sodium's solubility in various solvents and its stability under different stress conditions, including pH, temperature, and light. Detailed experimental protocols for key analytical procedures are provided, along with visual representations of experimental workflows and degradation pathways to facilitate a deeper understanding.
Solubility Profile of Ibuprofen Sodium
The conversion of ibuprofen, a poorly water-soluble drug, into its sodium salt dramatically enhances its aqueous solubility. This section presents quantitative data on the solubility of ibuprofen sodium in various solvents.
Quantitative Solubility Data
The following table summarizes the solubility of ibuprofen sodium in different solvents at specified temperatures. It is important to note that the form of the salt (e.g., dihydrate) can influence solubility.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Notes |
| Water | 25 | 46 | Data for Ibuprofen Sodium. |
| Ethanol | 25 | 46 | Data for Ibuprofen Sodium. |
| DMSO | 25 | 8 | Data for Ibuprofen Sodium. |
| n-Propanol | 25 | 53 | Data for (R, S)-(±)-sodium ibuprofen dihydrate. |
| Cyclohexane | 25 | < 0.27 | Data for (R, S)-(±)-sodium ibuprofen dihydrate. |
| Acetone/Water (mole fraction of acetone dependent) | 6.4 - 38.9 | Varies | Solubility of ibuprofen sodium dihydrate was measured across various acetone-water mixture compositions and temperatures.[1] |
| Simulated Gastric Fluid (SGF, pH 1.8) | 37 | ~0.04 - 0.05 | Ibuprofen sodium converts to the free acid, showing the solubility of the free acid form.[2] |
| pH 7.4 Buffer | 37 | > 3.37 | The solubility of ibuprofen increases significantly above its pKa.[3][4] |
pH-Dependent Solubility
The solubility of ibuprofen is highly dependent on the pH of the medium. As a weak acid with a pKa of approximately 4.4, its solubility increases significantly in neutral to alkaline conditions where it exists in its ionized (salt) form. In acidic environments, such as the stomach (pH 1-2), the sodium salt will convert back to the less soluble free acid form.[2][3][4] The pH-solubility profile is a critical consideration for oral dosage form development, influencing dissolution and absorption.
Stability Profile of Ibuprofen Sodium
The stability of ibuprofen sodium is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Understanding these degradation pathways is essential for developing stable formulations and establishing appropriate storage conditions.
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Ibuprofen has been shown to degrade under various stress conditions.
Summary of Degradation Behavior:
-
Acidic Hydrolysis: Ibuprofen is relatively stable in acidic conditions.
-
Alkaline Hydrolysis: Degradation is observed under alkaline conditions.
-
Oxidative Degradation: Ibuprofen is susceptible to oxidation, with hydrogen peroxide being a commonly used stressor.
-
Thermal Degradation: Degradation occurs at elevated temperatures.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation.
Degradation Pathway of Ibuprofen
The degradation of ibuprofen can proceed through several pathways, primarily involving oxidation of the isobutyl side chain and decarboxylation. The following diagram illustrates a proposed degradation pathway based on identified degradation products from various studies.
Caption: Proposed degradation pathway of Ibuprofen Sodium.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the solubility and stability of ibuprofen sodium.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Caption: Workflow for the Shake-Flask Solubility Method.
Detailed Protocol:
-
Preparation: Add an excess amount of ibuprofen sodium to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed, inert container (e.g., glass vial). The excess solid should be visually apparent.
-
Equilibration: Place the container in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C or 37 °C ± 0.5 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, cease agitation and allow the suspension to stand undisturbed for a sufficient time for the excess solid to sediment.
-
Separation: Carefully withdraw a clear aliquot of the supernatant using a pipette. Immediately filter the aliquot through a suitable membrane filter (e.g., 0.45 µm PTFE syringe filter) to remove any undissolved particles. The filter should be pre-saturated with the solution to avoid loss of the drug due to adsorption.
-
Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method. Determine the concentration of ibuprofen sodium in the diluted sample using a validated stability-indicating HPLC-UV method.
-
Calculation: Calculate the solubility of ibuprofen sodium in the solvent, taking into account the dilution factor.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.
Typical Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where ibuprofen shows significant absorbance (e.g., 220 nm or 264 nm).
-
Column Temperature: Controlled, for example, at 30 °C.
-
Injection Volume: Typically 10-20 µL.
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The key aspect of a stability-indicating method is its ability to resolve the peak of the active ingredient from all potential degradation product peaks.
Forced Degradation Study Protocol
Forced degradation studies are performed to generate degradation products and demonstrate the specificity of the stability-indicating analytical method.
Caption: General Workflow for a Forced Degradation Study.
Detailed Protocol:
-
Sample Preparation: Prepare solutions of ibuprofen sodium in suitable solvents. For solid-state studies, use the neat drug substance.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature (e.g., 60 °C) for a specified period.
-
Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80 °C).
-
Photostability: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Sample Analysis: At appropriate time points, withdraw samples from the stress conditions. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze them using the validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Assess for the formation of new peaks (degradation products) and a decrease in the peak area of the parent drug. Peak purity analysis of the ibuprofen peak should be performed to ensure it is free from co-eluting degradants.
Conclusion
This technical guide has provided a detailed overview of the solubility and stability of ibuprofen sodium. The enhanced aqueous solubility of the sodium salt is a key advantage for formulation development, potentially leading to faster dissolution and absorption. However, a thorough understanding of its stability under various conditions is paramount. The provided data and experimental protocols serve as a valuable resource for researchers and scientists involved in the development of robust and effective pharmaceutical products containing ibuprofen sodium. It is essential to conduct specific studies for any new formulation, as excipients and manufacturing processes can significantly impact the solubility and stability of the final product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Combined Use of Crystalline Sodium Salt and Polymeric Precipitation Inhibitors to Improve Pharmacokinetic Profile of Ibuprofen through Supersaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Synthesis and Purification of Ibucillin Sodium: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the synthesis and purification of Ibucillin sodium, the sodium salt of ibuprofen. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis and purification workflows, as well as its mechanism of action.
Introduction
This compound, the sodium salt of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, offers potential advantages in terms of solubility and bioavailability. Its synthesis is a straightforward acid-base reaction, yet achieving high purity and controlled particle size for research and development purposes requires precise control over reaction and purification conditions. This guide details a common and effective method for the laboratory-scale synthesis and purification of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through the neutralization of ibuprofen with sodium hydroxide. The reaction is typically carried out in an organic solvent to facilitate handling and purification.
Experimental Protocol
Materials:
-
Ibuprofen (C₁₃H₁₈O₂)
-
Sodium Hydroxide (NaOH), 50% aqueous solution
-
Heptane (or another suitable organic solvent like hexane)[1]
-
Deionized Water
Equipment:
-
Reaction vessel with reflux condenser and stirring mechanism
-
Heating mantle
-
Addition funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve ibuprofen in a suitable organic solvent, such as heptane. The concentration of ibuprofen in the solvent can be adjusted, for example, to a 33.3 wt % solution.[2]
-
Heating: Heat the solution to a temperature between 60-100°C. For this example, maintain a temperature of 60-62°C.[1][2]
-
Sodium Hydroxide Addition: Slowly add a 50% aqueous solution of sodium hydroxide to the heated ibuprofen solution over a period of approximately 20 minutes.[1] The rate of addition should be controlled to prevent boiling of the reaction mixture due to the exothermic nature of the reaction.[3]
-
Reaction: After the addition is complete, continue to stir the mixture at reflux (e.g., 95 ± 5°C) for about 40 minutes to ensure the reaction goes to completion.[1]
-
Water Addition and Seeding: Slowly add deionized water to the mixture while maintaining a temperature of around 75°C.[1] After the water addition, cool the mixture to 70°C and add a small amount of high-quality this compound crystals (seeding) to promote crystallization.[1]
-
Crystallization: Gradually cool the slurry to 0°C over a period of two hours and continue stirring at this temperature for an additional 30 minutes to maximize crystal formation.[1]
-
Filtration and Washing: Filter the resulting slurry to collect the this compound crystals. Wash the collected cake with a suitable organic solvent, such as heptane, to remove any remaining impurities.[1]
-
Drying: Dry the purified this compound in an oven at an appropriate temperature (e.g., 60-65°C) to remove residual solvent and water.[4]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Purification of this compound
Purification of this compound is crucial to remove unreacted starting materials, by-products, and residual solvents. The primary method for purification is recrystallization.
Experimental Protocol
Materials:
-
Crude this compound
-
Suitable organic solvent (e.g., hexane, heptane)[3]
-
Deionized water
Equipment:
-
Crystallization vessel with stirring and temperature control
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot organic solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Slowly cool the solution to induce crystallization. The rate of cooling can influence crystal size.[4] For larger crystals, a slow, programmed cooling is recommended.[4]
-
Isolation: Isolate the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum or in a drying oven at a suitable temperature.
Purification Workflow
Caption: General workflow for the purification of this compound.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and purification of this compound.
Table 1: Synthesis Parameters and Observations
| Parameter | Value/Range | Reference |
| Ibuprofen Concentration | 33.3 wt% in hexane | [2] |
| Reaction Temperature | 50 - 120°C | [3] |
| NaOH Concentration | 20 - 60 wt% (aqueous) | [2] |
| Typical Yield | ~77% (greener synthesis) | [5] |
| Final Product Water Content | ~13.5 wt% | [2] |
Table 2: Purification and Purity Analysis
| Parameter | Method/Value | Reference |
| Purification Method | Recrystallization | [4] |
| Purity Analysis | HPLC, UV-Vis Spectrophotometry | [6][7] |
| HPLC Column | ZORBAX Eclipse Plus C18 | [8] |
| HPLC Mobile Phase | 10 mM Sodium Phosphate Buffer (pH 6.9) and Acetonitrile | [8] |
| UV Detection Wavelength | 214 nm or 222 nm | [6][8] |
| Expected Purity | >99.0% | [8] |
Mechanism of Action: COX Inhibition
Ibuprofen, the active component of this compound, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10]
Caption: Mechanism of action of Ibuprofen via COX inhibition.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. WO2008024820A3 - Process for the preparation of sodium salt of ibuprofen of different particle sizes - Google Patents [patents.google.com]
- 3. US20090305041A1 - Process for the Preparation of Sodium Salt of Ibuprofen of Different Particle Sizes - Google Patents [patents.google.com]
- 4. CN102320954A - Method for preparing ibuprofen with large crystal form - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. axcendcorp.com [axcendcorp.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Ibuprofen - Wikipedia [en.wikipedia.org]
- 10. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ibucillin Sodium: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibucillin sodium, the sodium salt of ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) engineered for enhanced solubility and more rapid absorption compared to its parent compound. This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and inflammation biology.
Core Mechanism of Action: Inhibition of Cyclooxygenase Enzymes
The primary anti-inflammatory, analgesic, and antipyretic activities of this compound are attributable to its non-selective inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1][2][3]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.[1][2]
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by stimuli such as cytokines and endotoxins.[1][2] The inhibition of COX-2 is primarily responsible for the anti-inflammatory effects of NSAIDs.[2]
By inhibiting both COX-1 and COX-2, this compound effectively reduces the synthesis of pro-inflammatory prostaglandins, thereby mitigating the inflammatory response.[1]
Quantitative Assessment of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound and its parent compound, ibuprofen, has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
| Assay | Target | Test System | Compound | IC50 Value (µM) | Reference |
| COX-1 Inhibition | COX-1 | Isolated Enzyme | Ibuprofen Sodium | 13 | Selleck Chemicals |
| PGE2 Production | COX (in situ) | Gill Tissue (Pimephales notatus) | Ibuprofen | 0.4 | PubMed Central |
Table 1: In Vitro Inhibition of COX and Prostaglandin Synthesis
| Animal Model | Compound | Dose | Inhibition of Edema (%) | Time Point (hours) | Reference |
| Carrageenan-Induced Paw Edema (Rat) | Ibuprofen | 100 µmol/kg | 35.9 - 52.8 | 2 - 4 | ResearchGate |
| Carrageenan-Induced Paw Edema (Mice) | Ibuprofen | 40 mg/kg | Significant inhibition | 1, 2, 3 | The Journal of Phytopharmacology |
Table 2: In Vivo Anti-inflammatory Efficacy
| Assay System | Compound | Concentration | Effect on Cytokine Level | Reference |
| LPS-stimulated Human PBMC | Ibuprofen | 50-100 µM | Increased secretion of IL-6 and TNF-alpha | ResearchGate |
| Endotoxin-administered Healthy Volunteers | Ibuprofen | Pretreatment | Augmentation of circulating TNF-alpha and IL-6 | PubMed |
Table 3: Effects on Pro-inflammatory Cytokine Production
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of this compound.
Caption: Carrageenan-Induced Paw Edema Experimental Workflow.
Detailed Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay (Human Whole Blood Assay)
This assay is a widely accepted method for determining the inhibitory activity of NSAIDs on COX-1 and COX-2 in a physiologically relevant ex vivo system.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
This compound stock solution (in a suitable solvent, e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme-linked immunosorbent assay (ELISA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).
-
Incubator, centrifuge, and other standard laboratory equipment.
Protocol:
COX-1 Activity (TXB2 Production):
-
Aliquots of whole blood are incubated with various concentrations of this compound or vehicle control for a specified period (e.g., 15-60 minutes) at 37°C.
-
Blood clotting is allowed to proceed for 60 minutes at 37°C to induce platelet aggregation and subsequent TXB2 production via COX-1.
-
The samples are then centrifuged to separate the serum.
-
The concentration of TXB2 in the serum is quantified using a specific ELISA kit.
-
The percentage inhibition of TXB2 production at each concentration of this compound is calculated relative to the vehicle control.
-
The IC50 value is determined from the concentration-response curve.
COX-2 Activity (PGE2 Production):
-
Aliquots of whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression in monocytes.
-
Various concentrations of this compound or vehicle control are added to the blood samples either before or after the LPS incubation period.
-
Following incubation, the samples are centrifuged to separate the plasma.
-
The concentration of PGE2 in the plasma is measured using a specific ELISA kit.
-
The percentage inhibition of PGE2 production at each concentration of this compound is calculated.
-
The IC50 value is determined from the concentration-response curve.
In Vivo Carrageenan-Induced Paw Edema Model
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of compounds.[4][5]
Objective: To assess the in vivo anti-inflammatory efficacy of this compound.
Animals: Male Wistar rats or Swiss albino mice.
Materials:
-
This compound.
-
Carrageenan (1% w/v in sterile saline).
-
P plethysmometer or digital calipers for measuring paw volume/thickness.
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose).
-
Positive control (e.g., indomethacin or diclofenac sodium).
Protocol:
-
Animals are fasted overnight with free access to water.
-
The initial volume or thickness of the right hind paw of each animal is measured.
-
Animals are randomly assigned to different groups (vehicle control, this compound at various doses, positive control).
-
The respective treatments are administered orally or intraperitoneally.
-
After a specific period (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.
-
The paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
In Vitro Cytokine Production Assay
This assay measures the effect of a compound on the production of key inflammatory cytokines.
Objective: To evaluate the effect of this compound on the production of TNF-alpha and IL-6.
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
Materials:
-
This compound.
-
LPS for cell stimulation.
-
Cell culture medium and supplements.
-
ELISA kits for human TNF-alpha and IL-6.
-
CO2 incubator and other cell culture equipment.
Protocol:
-
PBMCs are isolated from healthy donor blood or the chosen cell line is cultured to the appropriate density.
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are then treated with various concentrations of this compound or vehicle control for a pre-incubation period (e.g., 1-2 hours).
-
Following pre-incubation, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce cytokine production.
-
The cells are incubated for a further period (e.g., 24 hours) at 37°C in a 5% CO2 atmosphere.
-
After incubation, the cell culture supernatant is collected.
-
The concentrations of TNF-alpha and IL-6 in the supernatant are quantified using specific ELISA kits.
-
The effect of this compound on cytokine production is determined by comparing the levels in treated wells to those in the LPS-stimulated control wells.
Conclusion
This compound exerts its anti-inflammatory effects primarily through the non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. The quantitative data from both in vitro and in vivo studies demonstrate its efficacy in mitigating inflammatory responses. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and characterization of the anti-inflammatory properties of this compound and other novel anti-inflammatory agents. This technical guide serves as a valuable resource for researchers dedicated to advancing the understanding and treatment of inflammatory conditions.
References
- 1. Pretreatment with ibuprofen augments circulating tumor necrosis factor-alpha, interleukin-6, and elastase during acute endotoxinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Analgesic Effects of Ibuprofen Sodium at the Molecular Level
For Researchers, Scientists, and Drug Development Professionals
Executive Summary:
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2][3] This guide delves into the molecular mechanisms underpinning the analgesic properties of Ibuprofen Sodium, the salt form of ibuprofen, which is often utilized for its faster absorption.[4] We will explore its interaction with COX isoforms, present quantitative data on its inhibitory activity, detail common experimental protocols for evaluating its efficacy, and visualize the key signaling pathways involved.
Molecular Mechanism of Action
The primary molecular target of ibuprofen is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[3]
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.[2]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins, at the site of inflammation.[2] The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.
Ibuprofen acts as a non-selective, competitive, and reversible inhibitor of both COX-1 and COX-2.[1][5] By binding to the active site of the COX enzymes, ibuprofen prevents arachidonic acid from entering, thereby blocking the synthesis of prostaglandins. The analgesic effect is primarily attributed to the inhibition of COX-2 at the site of inflammation, which reduces the production of prostaglandins that sensitize peripheral nociceptors to other inflammatory mediators.[1][3] There is also evidence to suggest a central analgesic effect through the inhibition of prostaglandin synthesis within the central nervous system.[3]
Quantitative Data on COX Inhibition
The inhibitory potency of ibuprofen against COX-1 and COX-2 can be quantified by its half-maximal inhibitory concentration (IC50). The S-(+)-enantiomer of ibuprofen is the more pharmacologically active form.[6]
| Parameter | COX-1 | COX-2 | Reference |
| IC50 (S-(+)-Ibuprofen) | 13 µM | >100 µM | [4] |
| Inhibition Ratio (COX-2/COX-1) | - | ~2.5 | [7] |
| Mean Inhibition in Whole Blood Assay | 89% | 71.4% | [8] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Assessing Analgesic Effects
Several well-established animal models are used to evaluate the analgesic properties of compounds like ibuprofen.
Acetic Acid-Induced Writhing Test (Visceral Pain Model)
-
Principle: Intraperitoneal injection of acetic acid in mice induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a measure of visceral pain. Analgesic compounds reduce the number of writhes.
-
Methodology:
-
Animals (e.g., Swiss albino mice) are divided into control and treatment groups.
-
The test compound (Ibuprofen Sodium) or vehicle is administered orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
The number of writhes is counted for a defined period (e.g., 20-30 minutes) following the acetic acid injection.
-
The percentage of inhibition of writhing is calculated for each group compared to the control group.
-
Hot Plate Test (Thermal Pain Model)
-
Principle: This test measures the response latency of an animal to a thermal stimulus. An increase in the latency period indicates an analgesic effect.
-
Methodology:
-
Animals (e.g., Wistar rats) are placed on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The time taken for the animal to exhibit a pain response (e.g., licking a paw or jumping) is recorded as the baseline latency.
-
The test compound or vehicle is administered.
-
The latency is measured again at specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
A cut-off time is set to prevent tissue damage.
-
Carrageenan-Induced Paw Edema (Inflammatory Pain Model)
-
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema and hyperalgesia. The anti-inflammatory and analgesic effects of a drug can be assessed by measuring the reduction in paw volume and the response to a noxious stimulus.
-
Methodology:
-
The initial paw volume of the animals (e.g., rats) is measured using a plethysmometer.
-
A 1% solution of carrageenan is injected into the subplantar region of the right hind paw.
-
The test compound or vehicle is administered prior to or after the carrageenan injection.
-
Paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated.
-
Mechanical or thermal hyperalgesia can also be assessed in the inflamed paw at the same time points.
-
Mandatory Visualizations
Caption: Ibuprofen's Mechanism of Action.
Caption: Experimental Workflow for Analgesia.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Aspirin - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. ajmc.com [ajmc.com]
In Vitro Efficacy of Ibuprofen on Cell Cultures: A Technical Whitepaper
Disclaimer: Initial searches for "Ibucillin sodium" did not yield specific in vitro studies under this name. The following technical guide focuses on the extensive in vitro research available for Ibuprofen and its sodium salt, which is scientifically recognized and studied for its effects on various cell cultures.
Introduction
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), has garnered significant interest in the scientific community for its potential anticancer properties. Extensive in vitro research has been conducted to elucidate its mechanisms of action on various cell lines. This document provides a comprehensive overview of these studies, focusing on quantitative data, detailed experimental protocols, and the molecular pathways involved. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The cytotoxic and apoptotic effects of ibuprofen have been quantified across a range of cell lines. The following tables summarize key findings from multiple studies.
Cytotoxicity of Ibuprofen in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| HeLa | Cervical Cancer | 3.22 mg/mL | 24 hours | [1] |
| KKU-M139 | Cholangiocarcinoma | 1.87 mM | 48 hours | [2] |
| KKU-213B | Cholangiocarcinoma | 1.63 mM | 48 hours | [2] |
| HTZ-349, U87MG, A172 | Glioma | ~1 mM | Not Specified | [3] |
| MCF-7 | Breast Adenocarcinoma | > 2.0 mM | Not Specified | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | > 2.0 mM | Not Specified | [4] |
| HT-29 | Colon Cancer | > 1 mM | 24, 48, 72 hours | [5][6] |
| MC-26 | Colon Cancer | > 1 mM | 24, 48, 72 hours | [6] |
Apoptotic Effects of Ibuprofen
| Cell Line | Concentration | Effect | Observation | Reference |
| HeLa | 3.22 mg/mL (IC50) | Increased Apoptosis | Significant increase in early and late apoptotic cells. | [1] |
| HCT116 | 1.5 mM | Synergistic Apoptosis with TRAIL | Combination significantly increased the sub-G1 population. | [7] |
| Sarcoma Cells | 5, 10, 15, 20 (units not specified) | Increased Apoptosis Rate | Apoptosis rate increased from 4.56% to 11.72%. | [8] |
Effects of Ibuprofen on Apoptosis-Related Gene and Protein Expression
| Cell Line | Concentration | Target Gene/Protein | Change in Expression | Reference |
| HeLa | 3.22 mg/mL (IC50) | Bax | Upregulation | [1] |
| HeLa | 3.22 mg/mL (IC50) | Bcl-2 | Downregulation | [1] |
| HeLa | 3.22 mg/mL (IC50) | Caspase-3 | Upregulation | [1] |
| HeLa | 3.22 mg/mL (IC50) | Caspase-8 | Increased Activity | [1] |
| HeLa | 3.22 mg/mL (IC50) | Caspase-9 | Increased Activity | [1] |
| Gastric Cancer Cells | 500 µM | BCL2 | Downregulation | [9] |
| HCT116 | 1.5 mM | DR5 | Upregulation | [7] |
| HCT116 | 1.5 mM | Survivin, XIAP | Downregulation | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the in vitro studies of ibuprofen.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1][2][10]
-
Treatment: Expose the cells to various concentrations of ibuprofen (e.g., 0-2 mM) for the desired duration (e.g., 24, 48, or 72 hours).[2][11]
-
MTT Addition: After incubation, add 10-25 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][11]
-
Formazan Solubilization: Gently remove the culture medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-590 nm using a microplate reader.[11] Cell viability is calculated as a percentage relative to the untreated control cells.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of ibuprofen for a specified time.
-
Cell Harvesting: After treatment, collect the cells and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[1]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Gene Expression Analysis (Real-Time PCR)
This technique is used to quantify the expression levels of specific genes.
Protocol:
-
RNA Extraction: Following treatment with ibuprofen, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using gene-specific primers (e.g., for Bax, Bcl-2, Caspases) and a fluorescent dye (e.g., SYBR Green).
-
Quantification: Determine the relative quantification (RQ) of gene expression, often normalized to a housekeeping gene (e.g., GAPDH).
Visualization of Signaling Pathways
Ibuprofen exerts its effects on cells through the modulation of various signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Ibuprofen-Induced Apoptosis Pathway
Ibuprofen can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] It modulates the expression of Bcl-2 family proteins, leading to the activation of caspases.
COX-2 Inhibition Pathway by Ibuprofen
A primary mechanism of action for ibuprofen is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory process and are often upregulated in cancer cells.[13][14]
Ibuprofen's Effect on the PI3K/Akt/mTOR Pathway
Ibuprofen has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival in many cancers.[8]
Experimental Workflow for In Vitro Ibuprofen Studies
The following diagram outlines a typical workflow for investigating the in vitro effects of ibuprofen on cell cultures.
References
- 1. onlinejbs.com [onlinejbs.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. scispace.com [scispace.com]
- 9. Effects of Ibuprofen and Diclofenac Pre-Treatment on Viability and Apoptosis Processes in Human Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchtweet.com [researchtweet.com]
- 12. m.youtube.com [m.youtube.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ClinPGx [clinpgx.org]
Methodological & Application
Application Notes and Protocols for Ibuprofen Sodium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution of Ibuprofen sodium for use in in vitro cell culture experiments. The information is intended to guide researchers in preparing and applying this compound for studying its effects on cellular processes.
Introduction
Ibuprofen is a well-documented nonsteroidal anti-inflammatory drug (NSAID).[1] Its sodium salt, Ibuprofen sodium, is often used in research due to its increased solubility. The primary mechanism of action for ibuprofen is the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2][3][4] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] By blocking COX enzymes, Ibuprofen sodium effectively reduces the production of prostaglandins.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and use of Ibuprofen sodium in cell culture.
| Parameter | Value | Reference |
| Molecular Weight | ~228.27 g/mol | [2] |
| Solubility in DMSO | 8 mg/mL (~35 mM) | [2][5] |
| Solubility in Ethanol | 46 mg/mL (~201 mM) | [2] |
| Solubility in Water | 46 mg/mL (~201 mM) | [2] |
| Recommended Stock Solution | 100 mM in DMSO | Inferred from solubility data |
| Stock Solution Storage | -20°C for up to 1 month | [3] |
| Typical Working Concentration | 100 - 1000 µM | [3][4] |
Experimental Protocols
This section provides a detailed methodology for the preparation of an Ibuprofen sodium stock solution and its subsequent use in cell culture experiments.
3.1. Materials
-
Ibuprofen sodium powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
-
Sterile, disposable serological pipettes and culture flasks/plates
3.2. Preparation of a 100 mM Ibuprofen Sodium Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution and cell cultures.
-
Weighing the Compound: Carefully weigh out the desired amount of Ibuprofen sodium powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 22.83 mg of Ibuprofen sodium.
-
Dissolution in DMSO: Add the weighed Ibuprofen sodium to a sterile microcentrifuge tube. Add the appropriate volume of cell culture-grade DMSO to achieve a final concentration of 100 mM. For 22.83 mg of Ibuprofen sodium, add 1 mL of DMSO.
-
Complete Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming at 37°C for a few minutes may aid in dissolution.[3]
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. It is recommended to use the stock solution within one month of preparation.[3]
3.3. Preparation of Working Solutions in Cell Culture Medium
-
Thawing the Stock Solution: Thaw an aliquot of the 100 mM Ibuprofen sodium stock solution at room temperature.
-
Dilution into Culture Medium: Prepare the desired final concentration of Ibuprofen sodium by diluting the stock solution directly into the cell culture medium. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to every 1 mL of cell culture medium.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of Ibuprofen sodium used, to account for any effects of the solvent on the cells.
-
Mixing and Application: Gently mix the medium containing Ibuprofen sodium or the DMSO vehicle control before adding it to the cells.
Visualizations
4.1. Signaling Pathway of Ibuprofen Sodium
Caption: Mechanism of action of Ibuprofen sodium.
4.2. Experimental Workflow for Ibuprofen Sodium Solution Preparation
Caption: Workflow for preparing Ibuprofen sodium solutions.
References
Application Notes and Protocols for Ibuprofen Sodium Administration in Animal Models of Pain
Disclaimer: The term "ibucillin sodium" did not yield specific results in scientific literature searches. It is presumed to be a typographical error for ibuprofen sodium , a widely researched non-steroidal anti-inflammatory drug (NSAID). All information herein pertains to ibuprofen and its sodium salt.
Application Notes
Introduction
Ibuprofen sodium, the salt of ibuprofen, is a commonly used NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] In preclinical research, it serves as a reference drug for evaluating the efficacy of novel analgesic compounds. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2][3][4] Animal models of pain are crucial for studying the pharmacological effects of ibuprofen sodium and understanding its therapeutic potential.
Mechanism of Action
Tissue injury or inflammation triggers the release of arachidonic acid from cell membranes by the enzyme phospholipase A2.[5] The cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandin H2 (PGH2).[2] PGH2 is subsequently converted by other enzymes into various prostaglandins that mediate pain, inflammation, and fever, and thromboxane A2, which is involved in platelet aggregation.[2][6] Ibuprofen works by inhibiting both COX-1 and COX-2 enzymes, thereby blocking the production of these inflammatory mediators.[2][3][7] The analgesic and anti-inflammatory effects are primarily attributed to the inhibition of COX-2, while the inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[2][3]
Relevant Animal Models
Several well-established animal models are used to assess the analgesic and anti-inflammatory properties of ibuprofen sodium:
-
Acetic Acid-Induced Writhing Test: This is a chemical method for inducing visceral pain in mice. The intraperitoneal injection of acetic acid causes irritation and the release of inflammatory mediators, leading to characteristic abdominal constrictions or "writhes".[8][9][10] The reduction in the number of writhes is a measure of peripherally acting analgesic activity.[8][9]
-
Carrageenan-Induced Paw Edema Test: This is a widely used model to evaluate the anti-inflammatory activity of compounds. Subplantar injection of carrageenan in the rat paw induces a local inflammatory response characterized by edema (swelling).[11][12][13] The reduction in paw volume is indicative of anti-inflammatory efficacy.
-
Formalin Test: This model allows for the assessment of both acute and chronic pain. An injection of formalin into the paw of a mouse or rat elicits a biphasic pain response: an early, acute phase (neurogenic pain) followed by a late, inflammatory phase.[14] This model can differentiate between central and peripheral analgesic effects.
-
Hot Plate Test: This thermal nociception model is used to evaluate centrally acting analgesics. The test measures the reaction time of an animal placed on a heated surface. An increase in the latency to respond (e.g., paw licking or jumping) indicates an analgesic effect.[15]
Experimental Protocols
Protocol 1: Acetic Acid-Induced Writhing Test in Mice
This protocol assesses the peripherally acting analgesic effect of a test compound.
Materials:
-
Male Swiss albino mice (25-30 g)
-
Ibuprofen sodium (or test compound)
-
Vehicle (e.g., normal saline)
-
0.6% acetic acid solution
-
Syringes and needles (25-27G) for oral or intraperitoneal administration
-
Observation chambers
Procedure:
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the mice overnight before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6 per group), including a control group (vehicle), a standard group (ibuprofen sodium), and test groups.
-
Drug Administration: Administer ibuprofen sodium (e.g., 100 mg/kg) or the test compound orally or intraperitoneally.[16] Administer the vehicle to the control group.
-
Induction of Writhing: Thirty minutes after drug administration, inject 0.6% acetic acid (10 mL/kg) intraperitoneally into each mouse.[3][11]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of hind limbs) over a 20-minute period.[3][10]
-
Data Analysis: Calculate the percentage of pain inhibition for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Protocol 2: Carrageenan-Induced Paw Edema Test in Rats
This protocol evaluates the anti-inflammatory activity of a test compound.
Materials:
-
Wistar rats (150-200 g)
-
Ibuprofen sodium (or test compound)
-
Vehicle (e.g., normal saline)
-
1% w/v carrageenan solution in saline
-
Plethysmometer
-
Syringes and needles for oral or intraperitoneal administration
Procedure:
-
Acclimatization and Fasting: Acclimatize rats as described above and fast them overnight with access to water.
-
Grouping: Divide the rats into groups (n=6 per group) as in the writhing test.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer ibuprofen sodium, test compound, or vehicle orally or intraperitoneally.
-
Induction of Edema: Thirty minutes after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[11][17]
-
Paw Volume Measurement: Measure the paw volume again at 1, 2, and 3 hours after the carrageenan injection.[15]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Mean paw volume increase in control - Mean paw volume increase in test group) / Mean paw volume increase in control] x 100
Protocol 3: Formalin Test in Mice
This protocol assesses both neurogenic and inflammatory pain.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Ibuprofen sodium (or test compound)
-
Vehicle (e.g., normal saline)
-
2.5% formalin solution in saline
-
Syringes and needles
-
Observation chambers
Procedure:
-
Acclimatization and Grouping: Acclimatize and group the animals as previously described.
-
Drug Administration: Administer ibuprofen sodium (e.g., 50, 75, 100, 200 mg/kg, i.p.), test compound, or vehicle 30 minutes before the formalin injection.[18]
-
Induction of Pain: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately place the mouse in an observation chamber and record the total time (in seconds) spent licking or biting the injected paw. The observation period is typically 60 minutes, divided into two phases:
-
Phase 1 (Early Phase): 0-15 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-60 minutes post-injection (inflammatory pain).[19]
-
-
Data Analysis: Compare the time spent licking/biting in the treated groups to the control group for both phases to determine the analgesic effect.
Data Presentation
Table 1: Analgesic Effects of Ibuprofen in Animal Models of Pain
| Animal Model | Species | Route of Admin. | Dose (mg/kg) | Outcome Measure | Result (% Inhibition or Change) | Reference |
| Acetic Acid-Induced Writhing | Mice | Oral | 100 | Number of Writhes | ~50-60% inhibition (in combination studies) | [3] |
| Formalin Test (Phase 2) | Mice | i.p. | 50 | Licking/Biting Time | Dose-dependent decrease | [18] |
| Formalin Test (Phase 2) | Mice | i.p. | 75 | Licking/Biting Time | Dose-dependent decrease | [18] |
| Formalin Test (Phase 2) | Mice | i.p. | 100 | Licking/Biting Time | Dose-dependent decrease | [18] |
| Formalin Test (Phase 2) | Mice | i.p. | 200 | Licking/Biting Time | Significant decrease (p < 0.001) | [18] |
| Carrageenan-Induced Paw Edema | Rats | Oral | 40 | Paw Volume | Significant decrease at 1, 2, and 3 hours | [15] |
| Hot Plate Test | Rats | Oral | 40 | Reaction Time | Significant increase at all time points | [15] |
| Neuropathic Pain (nerve injury) | Rats | i.p. | 30 | Mechanical Allodynia | Significant antiallodynic effect | [20] |
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of Ibuprofen Sodium via COX inhibition.
Experimental Workflows
Caption: Experimental workflow for the Acetic Acid-Induced Writhing Test.
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema Test.
Caption: Experimental workflow for the Formalin Test.
References
- 1. forsyth.org [forsyth.org]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the analgesic and anti-inflammatory activity of fixed dose combination: non-steroidal anti-inflammatory drugs in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. peerj.com [peerj.com]
- 15. njppp.com [njppp.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
- 18. Equivalent intraperitoneal doses of ibuprofen supplemented in drinking water or in diet: a behavioral and biochemical assay using antinociceptive and thromboxane inhibitory dose–response curves in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Ibucillin Sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibucillin sodium is a semi-synthetic beta-lactam antibiotic. As with other penicillin-derived compounds, ensuring its purity, stability, and accurate quantification in pharmaceutical formulations is critical for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique widely used for the analysis of antibiotics. This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method, based on established methodologies for similar penicillin compounds like ampicillin sodium and cloxacillin sodium.
Principle of the Method
The method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The concentration of this compound is quantified by comparing its peak area to that of a known standard concentration, detected by a UV spectrophotometer.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are based on methods for similar penicillin antibiotics and should be optimized and validated for this compound.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer (pH 6.0) (17:83 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C |
| Detection | UV at 224 nm or 254 nm[2] |
| Injection Volume | 10 µL |
| Run Time | Approximately 10-15 minutes |
2. Preparation of Solutions
-
Buffer Solution (0.01M Ammonium Acetate, pH 6.0): Dissolve approximately 0.77 g of ammonium acetate in 1000 mL of HPLC-grade water. Adjust the pH to 6.0 with dilute acetic acid or ammonium hydroxide. Filter through a 0.45 µm membrane filter.[1]
-
Mobile Phase: Prepare the mobile phase by mixing the buffer solution and acetonitrile in the specified ratio (e.g., 83:17 v/v). Degas the mobile phase by sonication or helium sparging before use.[1]
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected linear range (e.g., 10-100 µg/mL).
-
Sample Preparation: For a pharmaceutical formulation, accurately weigh a quantity of the powdered tablets or volume of reconstituted injection equivalent to a known amount of this compound. Dissolve it in a suitable volume of mobile phase, sonicate if necessary to ensure complete dissolution, and dilute to a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
System Suitability: To ensure the chromatographic system is performing adequately.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.
-
Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The following tables summarize typical quantitative data obtained from the validation of HPLC methods for similar penicillin antibiotics, which can be expected for a validated this compound method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Value (for Ampicillin/Cloxacillin) |
| Tailing Factor (T) | T ≤ 2.0 | ~1.2 |
| Theoretical Plates (N) | N > 2000 | > 3000 |
| % RSD of Peak Area | ≤ 2.0% | < 1.5% |
| % RSD of Retention Time | ≤ 1.0% | < 0.5% |
Table 2: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Cloxacillin Sodium | 5 - 25 | 0.999[2] |
| Amoxicillin | 20 - 100 | 0.998[3] |
| Ampicillin Sodium | (Expected similar range) | > 0.99 |
Table 3: Accuracy (Recovery Studies)
| Analyte | Spike Level | % Recovery |
| Cloxacillin Sodium | 80% | 98.5% - 101.5% |
| 100% | 99.0% - 101.0% | |
| 120% | 98.0% - 102.0% |
Table 4: Precision (% RSD)
| Precision Type | Analyte | % RSD |
| Repeatability | Cloxacillin Sodium | < 2.0%[4] |
| Intermediate Precision | Cloxacillin Sodium | < 2.0% |
Table 5: LOD and LOQ
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Cloxacillin Sodium | 0.095 | 0.271[2] |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Validation
Caption: Inter-relationships of key HPLC method validation parameters.
The described RP-HPLC method provides a robust framework for the quantitative analysis of this compound in pharmaceutical dosage forms. The protocol, based on established methods for similar penicillin antibiotics, offers excellent performance characteristics. It is imperative that this method is fully validated for specificity, linearity, accuracy, precision, and robustness for this compound specifically, in accordance with regulatory guidelines, to ensure reliable and accurate results for quality control and research purposes.
References
Application Note: Mass Spectrometry Analysis of Ibuprofen (Ibucillin Sodium) Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body prior to excretion.[1][2] Understanding the metabolic fate of ibuprofen is crucial for comprehensive pharmacokinetic and toxicological assessments. This document outlines detailed protocols for the analysis of ibuprofen and its primary metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Metabolic Pathways of Ibuprofen
Ibuprofen is primarily metabolized in the liver through oxidation, which is followed by conjugation.[3][4] The initial oxidative steps are predominantly carried out by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C8.[1][4] The major metabolites are hydroxylated and carboxylated derivatives, which are pharmacologically inactive.[1] These phase I metabolites can then undergo phase II conjugation with glucuronic acid before being excreted, primarily in the urine.[3][5] More than 90% of an administered dose is eliminated via the urine as metabolites or their conjugates.[3]
The primary metabolic transformations include:
-
Hydroxylation: The isobutyl side chain of ibuprofen is hydroxylated to form 2-hydroxyibuprofen and 3-hydroxyibuprofen.[1]
-
Oxidation: The hydroxylated metabolites can be further oxidized to form carboxyibuprofen.[1]
-
Glucuronidation: Ibuprofen and its hydroxylated metabolites can be directly conjugated with glucuronic acid to form acyl glucuronides.[2][5]
Experimental Protocols
The following protocols provide a general framework for the extraction and LC-MS/MS analysis of ibuprofen and its metabolites from biological samples such as plasma or urine.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of ibuprofen and its metabolites from plasma.
-
Reagents and Materials:
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., Flurbiprofen)
-
Methyl tert-butyl ether (MTBE)
-
Formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
-
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Acidify the sample by adding 10 µL of 1% formic acid.
-
Add 500 µL of MTBE, cap the tube, and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase column, such as a C18 column (e.g., 50 x 2.1 mm, 1.8 µm), is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
Time (min) %B 0.0 20 5.0 95 6.0 95 6.1 20 | 8.0 | 20 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry (MS/MS)
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for ibuprofen and its metabolites.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
Data Presentation
The following table summarizes the typical mass transitions and expected retention times for ibuprofen and its major metabolites. Note that retention times may vary depending on the specific chromatographic conditions.
Table 1: MRM Transitions and Expected Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Expected RT (min) |
| Ibuprofen | 205.1 | 161.1 | Negative | 4.5 |
| 2-Hydroxyibuprofen | 221.1 | 177.1 | Negative | 3.2 |
| 3-Hydroxyibuprofen | 221.1 | 177.1 | Negative | 3.5 |
| Carboxyibuprofen | 235.1 | 191.1 | Negative | 2.8 |
| Flurbiprofen (IS) | 243.1 | 199.1 | Negative | 4.8 |
Quantitative Analysis
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression model is then applied to determine the concentration of the analytes in unknown samples. The table below presents hypothetical quantitative data for illustrative purposes.
Table 2: Hypothetical Quantitative Results in Human Plasma (ng/mL) 2 hours Post-Dose
| Subject | Ibuprofen | 2-Hydroxyibuprofen | 3-Hydroxyibuprofen | Carboxyibuprofen |
| 1 | 15,230 | 850 | 620 | 1,150 |
| 2 | 14,890 | 910 | 580 | 1,210 |
| 3 | 16,100 | 880 | 650 | 1,180 |
| Mean | 15,407 | 880 | 617 | 1,180 |
| SD | 525 | 30 | 35 | 30 |
The LC-MS/MS method described provides a robust and sensitive approach for the simultaneous quantification of ibuprofen and its major metabolites in biological matrices. This methodology is essential for detailed pharmacokinetic studies and for understanding the biotransformation of this widely used drug. The provided protocols and data serve as a comprehensive guide for researchers in the field of drug metabolism and analysis.
References
Application Notes and Protocols: Evaluating Ibucillin Sodium in Prostaglandin Synthesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to utilizing Ibucillin sodium in prostaglandin synthesis assays. It is important to note that "this compound" is not a standard chemical name found in scientific literature. It is highly probable that this refers to Ibuprofen sodium , a common salt of the well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Ibuprofen's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[1][2] This document will proceed under the assumption that this compound is Ibuprofen sodium and will detail its application in studying the biosynthesis of prostaglandins.
Prostaglandins are lipid compounds that play a crucial role in various physiological and pathological processes, including inflammation, pain, and fever.[3][4][5] The synthesis of prostaglandins is initiated from arachidonic acid by the action of COX enzymes, primarily COX-1 and COX-2.[5][6] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes, thereby reducing prostaglandin production.[4][5]
This document outlines the theoretical background, experimental protocols, and data interpretation for assessing the inhibitory effect of this compound (Ibuprofen sodium) on prostaglandin synthesis, particularly focusing on Prostaglandin E2 (PGE2).
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Prostaglandin synthesis is a key pathway in the inflammatory response. The process is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted into Prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. PGH2 is an unstable intermediate that is further metabolized by specific synthases into various biologically active prostaglandins, such as PGE2, PGD2, PGF2α, and prostacyclin (PGI2), as well as thromboxanes like TXA2.[3][5][7]
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in physiological functions, such as protecting the gastric mucosa, regulating kidney function, and platelet aggregation.[5][8]
-
COX-2: This isoform is inducible and its expression is upregulated by inflammatory stimuli like cytokines and endotoxins.[5][9] The prostaglandins produced by COX-2 are primarily involved in the pathological processes of inflammation, pain, and fever.[5][8]
Ibuprofen, a non-selective COX inhibitor, blocks the action of both COX-1 and COX-2 enzymes.[6][9] It enters the channels of both enzyme isoforms and binds to an arginine residue, which reversibly inhibits the enzymes by preventing arachidonic acid from accessing the catalytic site.[3] By inhibiting COX enzymes, Ibuprofen effectively reduces the production of prostaglandins, which is the basis for its anti-inflammatory, analgesic, and antipyretic properties.[3][4]
Signaling Pathway of Prostaglandin Synthesis and Inhibition by this compound (Ibuprofen)
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound (Ibuprofen).
Experimental Protocols
To assess the effect of this compound on prostaglandin synthesis, an in vitro cell-based assay followed by a Prostaglandin E2 (PGE2) Enzyme-Linked Immunosorbent Assay (ELISA) is a standard and effective method.
Cell Culture and Treatment
This protocol describes the culture of a suitable cell line, such as the human macrophage-like cell line THP-1, and subsequent treatment with an inflammatory stimulus and this compound.
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound (Ibuprofen sodium)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (24-well)
Protocol:
-
Cell Seeding and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the THP-1 cells into 24-well plates at a density of 5 x 10^5 cells/well.
-
Induce differentiation of the monocytic THP-1 cells into macrophage-like cells by treating them with PMA (e.g., 100 ng/mL) for 48 hours.[10]
-
-
Cell Stimulation and Treatment:
-
After differentiation, wash the adherent macrophage-like cells twice with sterile PBS.
-
Replace the medium with fresh RPMI-1640 containing a lower concentration of FBS (e.g., 1%).
-
Prepare a stock solution of this compound in the appropriate vehicle (e.g., sterile water or DMSO).
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control group.
-
After the pre-treatment, stimulate the cells with an inflammatory agent, such as LPS (e.g., 1 µg/mL), to induce the expression of COX-2 and subsequent prostaglandin synthesis.
-
Include a negative control group (cells with no LPS stimulation) and a positive control group (cells with LPS stimulation but no this compound).
-
-
Sample Collection:
-
Incubate the cells for a defined period (e.g., 24 hours) after LPS stimulation.
-
After incubation, collect the cell culture supernatant from each well.
-
Centrifuge the supernatants to remove any cellular debris.
-
Store the cleared supernatants at -80°C until the PGE2 ELISA is performed.
-
Prostaglandin E2 (PGE2) ELISA
The collected cell culture supernatants can be analyzed for PGE2 concentration using a competitive ELISA kit.[11]
Materials:
-
PGE2 ELISA Kit (commercially available)
-
Collected cell culture supernatants
-
Microplate reader
Protocol (based on a typical competitive ELISA kit):
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.[12]
-
Assay Procedure:
-
The microplate provided in the kit is pre-coated with PGE2.[11]
-
Add a fixed amount of biotinylated detection antibody specific for PGE2 to each well.
-
Add the standards and the collected cell culture supernatant samples to the appropriate wells. During this incubation, the PGE2 in the samples will compete with the PGE2 coated on the plate for binding to the detection antibody.[11]
-
Wash the plate to remove any unbound substances.[12]
-
Add Avidin-Horseradish Peroxidase (HRP) conjugate to each well and incubate.[11]
-
Wash the plate again to remove unbound HRP conjugate.
-
Add a TMB substrate solution to each well. The HRP enzyme will catalyze a color change from blue to yellow. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[11]
-
Stop the reaction by adding a stop solution.[11]
-
-
Data Acquisition:
-
Measure the optical density (OD) of each well at a wavelength of 450 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Calculate the concentration of PGE2 in the samples by interpolating their OD values on the standard curve.
-
Experimental Workflow Diagram
References
- 1. The effect of the cyclooxygenase blockers, ibuprofen on the development of glomeruli in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. assets.exkitstore.com [assets.exkitstore.com]
- 12. m.youtube.com [m.youtube.com]
Application Note: Cell-Based Assays to Measure Ibucillin Sodium Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ibucillin sodium is a novel compound hypothesized to possess dual therapeutic activities: anti-inflammatory and antimicrobial. This suggests a molecular structure that combines the functionalities of a non-steroidal anti-inflammatory drug (NSAID), like ibuprofen, with a beta-lactam antibiotic, similar to penicillin. This application note provides detailed protocols for a panel of cell-based assays designed to quantify these distinct biological activities. The assays are intended to provide a comprehensive profile of this compound's potency and cellular effects.
The primary proposed mechanism of action for its anti-inflammatory effects is the inhibition of the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[1][2][3][4] For its antimicrobial activity, the presumed mechanism involves the inhibition of bacterial cell wall synthesis, a hallmark of beta-lactam antibiotics.
This document outlines three key assays:
-
Anti-Inflammatory Activity: Measurement of pro-inflammatory cytokine inhibition in lipopolysaccharide (LPS)-stimulated human macrophages.
-
Antimicrobial Activity: Determination of the Minimum Inhibitory Concentration (MIC) against common bacterial strains.
-
Cell Viability: Assessment of cytotoxicity in mammalian cells to ensure that the observed activities are not a result of general toxicity.
Assay for Anti-Inflammatory Activity: Cytokine Release in THP-1 Macrophages
This assay quantifies the ability of this compound to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from human macrophage-like cells stimulated with a bacterial endotoxin.
Experimental Protocol
-
Cell Culture and Differentiation:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
To differentiate monocytes into macrophages, seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL and incubate for 48 hours. After incubation, the cells will be adherent.
-
Carefully aspirate the PMA-containing medium and wash the cells twice with sterile Phosphate Buffered Saline (PBS).
-
Add fresh, serum-free RPMI-1640 medium and allow the cells to rest for 24 hours before treatment.
-
-
Compound Treatment and Stimulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a serial dilution of this compound in serum-free RPMI-1640 medium.
-
Aspirate the medium from the differentiated THP-1 cells and add the different concentrations of this compound. Include a vehicle control (solvent only).
-
Incubate the cells with the compound for 1 hour.
-
Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Cytokines:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatant for analysis.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Data Presentation
The results can be used to calculate the half-maximal inhibitory concentration (IC50) of this compound for each cytokine.
| Parameter | This compound | Vehicle Control | Unstimulated Control |
| TNF-α Concentration (pg/mL) | IC50 Value | Max Release | Basal Level |
| IL-6 Concentration (pg/mL) | IC50 Value | Max Release | Basal Level |
Signaling Pathway and Workflow Diagrams
Caption: Hypothesized anti-inflammatory signaling pathway.
Caption: Workflow for the anti-inflammatory cytokine assay.
Assay for Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of this compound that prevents the visible growth of a specific bacterium. This is a standard method for quantifying the potency of an antimicrobial agent.[5]
Experimental Protocol
-
Bacterial Culture Preparation:
-
Select appropriate bacterial strains (e.g., Staphylococcus aureus ATCC 29213 as a Gram-positive example and Escherichia coli ATCC 25922 as a Gram-negative example).
-
Inoculate a single colony into a sterile broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Incubate overnight at 37°C with shaking to achieve a log-phase growth culture.
-
Dilute the overnight culture in fresh MHB to a standardized density, typically 5 x 10^5 Colony Forming Units (CFU)/mL.
-
-
Compound Preparation and Plate Setup:
-
In a sterile 96-well microtiter plate, add 50 µL of MHB to all wells.
-
Prepare a stock solution of this compound and add 50 µL to the first column of wells, creating a 2-fold dilution.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.
-
Include a positive control (bacteria, no compound) and a negative control (broth only, no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well (except the negative control), bringing the final volume to 100 µL.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth).
-
Optionally, absorbance can be read at 600 nm using a microplate reader to quantify bacterial growth.
-
Data Presentation
| Bacterial Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus | Result |
| Escherichia coli | Result |
Workflow Diagram
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Assay for Cell Viability: MTT Assay
This assay is crucial to ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol
-
Cell Seeding:
-
Seed THP-1 cells (or another relevant mammalian cell line, such as HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound at the same concentrations used in the anti-inflammatory assay.
-
Remove the old medium and add the compound dilutions to the cells. Include a vehicle control and a positive control for cell death (e.g., 10% DMSO).
-
Incubate for the same duration as the primary assay (e.g., 24 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
The results are typically expressed as a percentage of the viability of the vehicle-treated control cells. The half-maximal cytotoxic concentration (CC50) can be calculated.
| Parameter | This compound | Vehicle Control |
| Cell Viability (%) | CC50 Value | 100% |
Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
References
Application Notes and Protocols for Ibucillin Sodium Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibucillin sodium is a novel synthetic antimicrobial agent belonging to the β-lactam class of antibiotics. It is distinguished by a dual mechanism of action: the disruption of bacterial cell wall synthesis and the modulation of host inflammatory responses. The β-lactam core inhibits penicillin-binding proteins (PBPs) essential for peptidoglycan synthesis, leading to bacterial cell lysis. Additionally, this compound possesses a unique structural motif that allows it to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain in the host. This dual functionality makes this compound a promising candidate for treating bacterial infections where inflammation is a significant component of the pathology.
These application notes provide a comprehensive framework for conducting dose-response studies to characterize the efficacy and safety profile of this compound. The protocols herein describe key in vitro assays to determine its antimicrobial potency, anti-inflammatory activity, and cytotoxic effects.
Hypothetical Signaling Pathway of this compound
The proposed mechanism of action for this compound involves two distinct pathways. As a β-lactam antibiotic, it targets and acylates the active site of bacterial penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. This inactivation of PBPs disrupts the integrity of the bacterial cell wall, ultimately leading to cell death. Concurrently, the unique side chain of this compound allows it to competitively inhibit the cyclooxygenase-2 (COX-2) enzyme within host cells. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby mitigating the host's inflammatory response to the infection.
Application Notes and Protocols for Topical Formulation of Ibucillin Sodium in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibucillin sodium, the sodium salt of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, presents a promising candidate for topical delivery. Topical application aims to provide localized anti-inflammatory and analgesic effects, minimizing the systemic side effects often associated with oral NSAID administration.[1][2] This document provides detailed application notes and protocols for the formulation and preclinical evaluation of this compound for topical research purposes.
The primary mechanism of action for ibuprofen, and by extension this compound, is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3][4][5] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing a stable and effective topical formulation.
| Property | Value | Reference |
| Chemical Name | Sodium 2-(4-isobutylphenyl)propanoate | [6] |
| Molecular Formula | C13H17NaO2 | [6] |
| Molecular Weight | 228.26 g/mol | [6] |
| Solubility | Water: 100 mg/mL | [6] |
| Appearance | White to off-white solid | [6] |
| Stability | Hygroscopic; stable under inert atmosphere. Incompatible with strong oxidizing agents. | [6] |
Formulation Strategies for Topical this compound
The high water solubility of this compound presents both opportunities and challenges for topical formulation. While facilitating dissolution in aqueous-based gels, it can also hinder penetration through the lipophilic stratum corneum. The choice of formulation will significantly impact drug delivery and efficacy.
Gel-Based Formulations
Aqueous gels are a common and effective vehicle for topical NSAIDs.[1] They are generally well-tolerated and provide a cooling sensation upon application.
Key Formulation Components:
-
Gelling Agent: Polymers such as carbomers (e.g., Carbopol®), poloxamers, or cellulose derivatives (e.g., hydroxypropyl methylcellulose) are used to create the gel matrix.
-
Solvent/Co-solvent System: Purified water is the primary solvent. Co-solvents like ethanol or propylene glycol can be included to improve drug solubility and skin penetration.
-
Penetration Enhancers: These are crucial for facilitating the transport of the hydrophilic this compound across the skin barrier. Examples include fatty acids (e.g., oleic acid), terpenes (e.g., limonene), and surfactants.
-
pH Adjusting Agents: The pH of the formulation should be optimized for both drug stability and skin compatibility. Common agents include triethanolamine or sodium hydroxide.
-
Preservatives: To prevent microbial growth in the aqueous formulation.
Emulgel Formulations
Emulgels combine the properties of an emulsion and a gel, allowing for the incorporation of both aqueous and lipid phases. This can be advantageous for delivering drugs with intermediate solubility and can enhance skin hydration.
Experimental Protocols
Protocol for Preparation of a 1% this compound Hydrogel
This protocol describes the preparation of a basic 1% (w/w) this compound hydrogel for research purposes.
Materials:
-
This compound powder
-
Carbopol® 940 (or equivalent carbomer)
-
Propylene glycol
-
Triethanolamine
-
Purified water
-
Magnetic stirrer and stir bar
-
pH meter
-
Analytical balance
Procedure:
-
Carbomer Dispersion: Slowly disperse 1 g of Carbopol® 940 in 88 g of purified water with continuous stirring until a uniform, lump-free dispersion is obtained.
-
Drug Dissolution: In a separate container, dissolve 1 g of this compound in 10 g of propylene glycol.
-
Incorporation: Add the this compound solution to the carbomer dispersion and stir until homogeneous.
-
Neutralization and Gel Formation: While stirring, add triethanolamine dropwise to the mixture until a pH of 6.5-7.0 is reached and a clear, viscous gel is formed.
-
Final Weight Adjustment: Adjust the final weight of the gel to 100 g with purified water if necessary.
-
Storage: Store the prepared hydrogel in an airtight container at a controlled room temperature, protected from light.
In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells
IVPT is a standard method to evaluate the rate and extent of drug permeation through a skin model.[7]
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Formulated this compound gel
-
High-performance liquid chromatography (HPLC) system for drug quantification
-
Magnetic stirrer
-
Water bath maintained at 32 ± 1 °C
Procedure:
-
Skin Preparation: Thaw and cut the excised skin to the appropriate size to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.
-
Equilibration: Allow the assembled cells to equilibrate in a water bath at 32 ± 1 °C for at least 30 minutes.
-
Dose Application: Accurately apply a known quantity of the this compound formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the withdrawn samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and plot the permeation profile.
Visualization of Pathways and Workflows
Signaling Pathway of this compound's Anti-Inflammatory Action
The primary anti-inflammatory effect of this compound is through the inhibition of the cyclooxygenase (COX) pathway, which reduces the production of prostaglandins.
Caption: Inhibition of COX-1 and COX-2 by this compound.
Experimental Workflow for Topical Formulation Development and Evaluation
This workflow outlines the key stages in the development and preclinical assessment of a topical this compound formulation.
Caption: Workflow for Topical Formulation Development.
Stability Considerations
The stability of the final formulation is paramount to ensure its safety and efficacy over its shelf life.
Key Stability Tests:
-
Physical Stability: Assess for changes in appearance, color, odor, pH, and viscosity. Phase separation in emulgels should be monitored.
-
Chemical Stability: Quantify the concentration of this compound over time using a stability-indicating HPLC method to determine degradation.
-
Microbial Stability: Evaluate the effectiveness of the preservative system.
Stability studies should be conducted under various temperature and humidity conditions as per ICH guidelines. Studies have shown that ibuprofen solutions can be stable for extended periods when properly formulated and stored.[8][9][10]
Conclusion
The development of a topical this compound formulation requires a systematic approach, considering its physicochemical properties and the challenges of dermal drug delivery. The protocols and information provided herein offer a foundational framework for researchers to formulate and evaluate novel topical preparations of this compound for potential therapeutic applications in localized inflammatory conditions. Careful optimization of the formulation and rigorous preclinical testing are essential for successful development.
References
- 1. Topical NSAID formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Home | Celsus [celsustx.com]
- 5. Stability of Nafcillin Sodium Solutions in the Accufuser® Elastomeric Infusion Device [scirp.org]
- 6. IBUPROFEN SODIUM SALT | 31121-93-4 [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. Stability of Ibuprofen Solutions in Normal Saline or 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of Ibuprofen solutions in normal saline or 5% dextrose in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Ibucillin Sodium Bioavailability in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ibucillin sodium. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving its bioavailability.
Disclaimer: Direct experimental data specifically for this compound is limited in publicly available literature. The guidance provided here is based on established principles for improving the bioavailability of beta-lactam antibiotics, particularly sodium salts of penicillins, and general pharmaceutical formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
The oral bioavailability of beta-lactam antibiotics like this compound can be influenced by several factors:
-
Stability: The beta-lactam ring is susceptible to hydrolysis, especially in the acidic environment of the stomach and in the presence of certain enzymes.[1][2] Degradation of the active pharmaceutical ingredient (API) before it can be absorbed is a major challenge.
-
Solubility: While the sodium salt form generally improves aqueous solubility compared to the free acid, solubility can still be a limiting factor for dissolution in the gastrointestinal tract.
-
Permeability: The ability of the this compound molecule to pass through the intestinal membrane can impact its absorption into the bloodstream.
Q2: How can I improve the solubility and dissolution rate of this compound in my formulation?
Several formulation strategies can be employed to enhance the solubility and dissolution rate:
-
Particle Size Reduction: Micronization or nanosizing of the this compound powder increases the surface area available for dissolution.
-
Use of Solubilizing Excipients: Incorporating excipients such as surfactants (e.g., Polysorbate 80) or cyclodextrins can improve solubility.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate.
-
pH Modification: The local pH in the microenvironment of the dissolving particle can be controlled by including buffering agents in the formulation. For beta-lactam antibiotics, maintaining a pH around 6-7 is often optimal for stability.[2]
Q3: What are some common excipients that are compatible with beta-lactam antibiotics?
Choosing the right excipients is crucial for the stability and performance of the final dosage form. Commonly used excipients include:
-
Diluents: Microcrystalline cellulose, lactose, dicalcium phosphate.
-
Binders: Povidone, hydroxypropyl methylcellulose (HPMC).
-
Disintegrants: Croscarmellose sodium, sodium starch glycolate.
-
Lubricants: Magnesium stearate.
-
Glidants: Colloidal silicon dioxide.
It is essential to conduct compatibility studies between this compound and the selected excipients to ensure there are no chemical interactions that could lead to degradation of the API.
Q4: How do I assess the stability of my this compound formulation?
Stability testing is critical. Key parameters to monitor include:
-
Appearance: Changes in color, odor, or physical form.
-
Assay of Active Ingredient: Quantification of this compound content over time using a stability-indicating analytical method (e.g., HPLC).
-
Degradation Products: Identification and quantification of any impurities or degradation products.
-
Dissolution Profile: Changes in the in vitro release characteristics.
-
pH: Monitoring the pH of the formulation.
Stability studies should be conducted under various conditions (e.g., different temperatures and humidity levels) as recommended by ICH guidelines.
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor in vivo dissolution | - Optimize the formulation to enhance dissolution rate (see FAQ 2).- Conduct in vitro dissolution testing under biorelevant conditions (e.g., simulated gastric and intestinal fluids) to better predict in vivo performance. |
| Degradation in the GI tract | - Consider enteric-coating the formulation to protect the drug from stomach acid.- Investigate the use of enzyme inhibitors if enzymatic degradation is suspected. |
| Low intestinal permeability | - Evaluate the use of permeation enhancers in the formulation.[3] However, their use requires careful toxicological assessment.- Co-administration with absorption enhancers can be explored. |
| Inappropriate animal model | - Ensure the selected animal model has a gastrointestinal physiology relevant to humans for the absorption of aminopenicillins. |
Issue 2: Inconsistent In Vitro Dissolution Results
| Potential Cause | Troubleshooting Steps |
| Inadequate control of dissolution test parameters | - Strictly control parameters such as apparatus type, rotation speed, temperature, and dissolution medium pH and composition.[4] |
| Formulation heterogeneity | - Ensure proper mixing and uniformity of the drug and excipients in the formulation. |
| Changes in the solid-state properties of the API | - Characterize the solid-state properties (e.g., polymorphism, crystallinity) of this compound before and after formulation to ensure consistency. |
| Excipient interactions | - Re-evaluate excipient compatibility to rule out any interactions affecting dissolution. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
This protocol outlines a general procedure for assessing the in vitro dissolution of an this compound formulation.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a suitable buffer, such as phosphate buffer pH 6.8, maintained at 37 ± 0.5 °C. The use of multiple media (e.g., pH 1.2, 4.5, and 6.8) is recommended to simulate different parts of the GI tract.[3]
-
Paddle Speed: 50 or 75 RPM.
-
Procedure: a. Place one dosage form (e.g., tablet or capsule) in each dissolution vessel. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples immediately. e. Analyze the concentration of this compound in the samples using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Protocol 2: In Vivo Bioavailability Study in an Animal Model (Rat)
This protocol provides a general framework for a pharmacokinetic study to determine the oral bioavailability of an this compound formulation.
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1 (Intravenous): Administer this compound solution intravenously (e.g., via tail vein) at a specific dose to determine the absolute bioavailability.
-
Group 2 (Oral): Administer the this compound test formulation orally (e.g., via gavage) at a corresponding dose.
-
-
Blood Sampling: a. Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing. b. Collect blood in tubes containing an anticoagulant (e.g., heparin or EDTA). c. Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: a. Extract this compound from the plasma samples. b. Quantify the concentration of this compound in the plasma using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: a. Plot the plasma concentration of this compound versus time for both IV and oral routes. b. Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration). c. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Data Presentation
Table 1: Example of In Vitro Dissolution Data Comparison
| Formulation | Dissolution Medium | % Dissolved at 15 min | % Dissolved at 60 min |
| This compound (Unformulated) | pH 6.8 Phosphate Buffer | 25% | 60% |
| Formulation A (Micronized) | pH 6.8 Phosphate Buffer | 45% | 95% |
| Formulation B (Solid Dispersion) | pH 6.8 Phosphate Buffer | 60% | >99% |
Table 2: Example of In Vivo Pharmacokinetic Data in Rats
| Formulation | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (F%) |
| This compound Solution | IV | 10 | - | - | 50.2 | 100% |
| Formulation A | Oral | 50 | 5.8 | 1.5 | 22.1 | 44% |
| Formulation B | Oral | 50 | 8.2 | 1.0 | 35.5 | 71% |
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Troubleshooting logic for low bioavailability of this compound.
References
- 1. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. In Vitro Dissolution of Generic Immediate-Release Solid Oral Dosage Forms Containing BCS Class I Drugs: Comparative Assessment of Metronidazole, Zidovudine, and Amoxicillin Versus Relevant Comparator Pharmaceutical Products in South Africa and India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Preventing Drug Precipitation in Aqueous Solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of reconstituted powdered drugs, with a focus on principles applicable to sodium salts of active pharmaceutical ingredients, such as certain antibiotics and NSAIDs.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of precipitation when reconstituting a powdered drug?
Precipitation of a reconstituted drug can occur due to several factors:
-
Improper Diluent: The use of an incorrect diluent can alter the pH or introduce incompatible ions, leading to precipitation. For instance, some drugs are not compatible with calcium-containing solutions, which can cause the formation of insoluble salts.[1]
-
Incorrect Concentration: Creating a solution that is more concentrated than the drug's solubility limit at a given temperature will result in precipitation.
-
Temperature: The stability and solubility of a drug can be temperature-dependent. Some drugs are less stable at room temperature and may require refrigeration, while for others, refrigeration can decrease solubility.[2][3]
-
pH of the Solution: The solubility of many drugs is highly pH-dependent. A significant deviation from the optimal pH range can cause the drug to precipitate.
-
Time: Some drugs have limited stability in solution and can degrade or precipitate over time. It is crucial to adhere to the recommended timeframes for use after reconstitution.[2][4]
Q2: How can I determine the correct diluent and reconstitution procedure for my compound?
Always refer to the manufacturer's instructions or the product leaflet for specific guidance on reconstitution.[5][6] These documents will provide detailed information on the appropriate diluent (e.g., sterile water, normal saline), the volume of diluent to add, and the resulting concentration.[7] If this information is not available, a good starting point for many sodium salt drugs is 0.9% sodium chloride (normal saline).
Q3: Can I shake the vial vigorously to dissolve the powder?
It is generally not recommended to shake the vial vigorously. Instead, mix the medication thoroughly by rolling the vial between your palms until the powder is completely dissolved.[5] Vigorous shaking can cause foaming or denaturation of certain drugs.
Q4: What should the reconstituted solution look like?
A properly reconstituted solution should be clear and free of visible particles.[4] Some solutions may be slightly opalescent or have a pale color, as specified by the manufacturer. If you observe visible turbidity, crystallization, or particulate matter, the solution should be discarded.[6]
Troubleshooting Guide
This guide will help you address common issues related to drug precipitation during your experiments.
Issue 1: The powdered drug does not fully dissolve upon reconstitution.
-
Possible Cause: Insufficient volume of diluent or use of an incorrect diluent.
-
Troubleshooting Steps:
-
Verify that you have used the correct diluent and volume as specified in the protocol.
-
Ensure the diluent and the powdered drug were at room temperature before mixing, unless otherwise specified.
-
Continue to gently roll the vial for a few more minutes to see if the remaining particles dissolve.
-
Issue 2: The solution is clear immediately after reconstitution but becomes cloudy or forms a precipitate over time.
-
Possible Cause 1: The drug has limited stability at the storage temperature.
-
Troubleshooting Steps:
-
Review the stability data for the drug at different temperatures. Some drugs, like Ampicillin sodium, are significantly less stable at room temperature compared to refrigeration.[2]
-
If the experiment allows, store the reconstituted solution at the recommended temperature (e.g., 2-8°C) and for the recommended duration.
-
-
Possible Cause 2: The pH of the solution has shifted.
-
Troubleshooting Steps:
-
Measure the pH of the reconstituted solution. If it is outside the optimal range for the drug's solubility, consider using a buffered diluent. For example, the stability of Ampicillin in normal saline can be extended by using a sodium phosphate buffer.[8]
-
-
Possible Cause 3: The drug is interacting with components of the container.
-
Troubleshooting Steps:
-
Ensure that the storage container is made of a compatible material. Most drugs are stable in ethylene vinyl acetate (EVA) plastic containers.[2]
-
The following diagram illustrates a general troubleshooting workflow for precipitation issues.
Troubleshooting workflow for drug precipitation.
Experimental Protocols
Protocol 1: General Reconstitution of a Powdered Drug
This protocol provides a general procedure for reconstituting a powdered drug. Always consult the manufacturer's specific instructions.
-
Preparation:
-
Reconstitution:
-
Remove the caps from the drug vial and the diluent syringe.
-
Clean the rubber stoppers with an alcohol swab and allow them to dry.[5]
-
Attach the reconstitution adapter to the drug vial.
-
Connect the diluent syringe to the adapter and slowly inject the diluent into the vial.[4]
-
Gently roll the vial between your palms until the powder is completely dissolved. Do not shake.[5]
-
-
Inspection and Use:
-
Inspect the solution for clarity and any particulate matter. The solution should be clear to slightly opalescent.[4]
-
Withdraw the required dose and use it within the recommended timeframe.
-
The following diagram illustrates the general experimental workflow for reconstitution.
General experimental workflow for drug reconstitution.
Data on Drug Stability
The stability of a reconstituted drug is critical to preventing precipitation. The following tables summarize stability data for some common antibiotics.
Table 1: Stability of Reconstituted Penicillin Antibiotics in 0.9% Sodium Chloride
| Antibiotic | Concentration | Storage Temperature | Stability (Time to 10% loss) |
| Ampicillin sodium | 1g/100mL | 23°C | 24 hours |
| Nafcillin sodium | 1g/100mL | 23°C | 5 days |
| Oxacillin sodium | 1g/100mL | 23°C | > 7 days |
| Ampicillin sodium | 1g/100mL | 4°C | 3-5 days |
| Nafcillin sodium | 1g/100mL | 4°C | 14-21 days (microprecipitate may form) |
| Oxacillin sodium | 1g/100mL | 4°C | > 30 days |
Data synthesized from a study on the physical and chemical stability of these antibiotics.[2]
Table 2: Stability of Amoxicillin Sodium in Various Infusion Fluids at 25°C
| Infusion Fluid | Stability |
| Water | Good |
| Sodium Chloride Solutions | Good |
| Potassium Chloride Solutions | Good |
| Dextrose or Dextran Fluids | Significantly less stable |
| Lactate or Bicarbonate Solutions | Intermediate stability |
Data summarized from a study on the stability of amoxicillin sodium in intravenous infusion fluids.[10]
Note: The term "Ibucillin sodium" does not correspond to a known pharmaceutical agent. The information provided is based on general principles of drug reconstitution and stability, with examples from commonly used antibiotics and other sodium salt drugs. Always refer to the specific documentation for your compound of interest.
References
- 1. Ceftriaxone dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. Stability of Ampicillin Sodium, Nafcillin Sodium, And Oxacillin Sodium in AutoDose Infusion System Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Nafcillin Sodium Solutions in the Accufuser® Elastomeric Infusion Device [scirp.org]
- 4. rch.org.au [rch.org.au]
- 5. Reconstitution of Medication | College of Nursing | ECU [nursing.ecu.edu]
- 6. pharmacy.moh.gov.my [pharmacy.moh.gov.my]
- 7. 5.10 Reconstituted Medication – Nursing Skills – 2e [wtcs.pressbooks.pub]
- 8. Stability of Ampicillin in Normal Saline and Buffered Normal Saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. The stability of amoxycillin sodium in intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Penicillin Instability in Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with penicillin-based antibiotics during long-term studies. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of penicillin antibiotics during long-term storage?
Penicillin antibiotics are susceptible to degradation through several mechanisms, primarily due to the strained beta-lactam ring in their core structure.[1] Key factors influencing their stability include:
-
pH: The stability of penicillins is highly pH-dependent. They are most stable in the pH range of 6.0 to 7.0. Deviations outside this range, especially towards acidic or alkaline conditions, can lead to accelerated degradation.
-
Temperature: Higher temperatures increase the rate of chemical reactions, leading to faster degradation of the antibiotic.
-
Moisture: The presence of water can facilitate hydrolytic reactions that break open the beta-lactam ring, inactivating the antibiotic.
-
Presence of Other Ingredients: Excipients in a formulation can interact with the penicillin molecule, affecting its stability. For example, some buffers or antioxidants can either enhance or reduce stability.
-
Enzymatic Degradation: The presence of beta-lactamase enzymes, which can be introduced through microbial contamination, will rapidly degrade penicillins.[1]
Q2: What are the visible signs of degradation in a penicillin formulation?
Visual inspection can sometimes provide initial clues of degradation. These signs may include:
-
Color Change: A change from a white or off-white powder to a yellow or brownish color.
-
Clarity of Solution: For liquid formulations, the development of turbidity or precipitation in a solution that was initially clear.
-
Gas Formation: In some cases, degradation can lead to the production of gases, causing pressure buildup in the container.
Q3: How can I quantify the degradation of my penicillin antibiotic during a stability study?
Quantitative analysis is crucial for assessing the extent of degradation. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose. A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).
Troubleshooting Guides
Issue 1: Accelerated degradation of the penicillin antibiotic in a new formulation during a long-term stability study.
| Possible Cause | Troubleshooting Step |
| Incompatible Excipient | Review the composition of the new formulation. Conduct compatibility studies with each excipient individually to identify any potential interactions. |
| Incorrect pH of the Formulation | Measure the pH of the formulation. Adjust the pH to the optimal range for the specific penicillin being studied (typically 6.0-7.0) using appropriate buffers. |
| Presence of Moisture | Ensure that all excipients are anhydrous and that the manufacturing and storage conditions have low humidity. Consider including a desiccant in the packaging. |
Issue 2: Inconsistent results between different batches of the same formulation.
| Possible Cause | Troubleshooting Step |
| Variation in Raw Material Quality | Test the purity and quality of the API and excipients for each batch. Regulatory guidance often recommends testing at least two to three different batches.[2] |
| Inconsistent Manufacturing Process | Review the manufacturing process for any variations between batches. Ensure that all steps, such as mixing times and temperatures, are consistent. |
| Microbial Contamination | Test the batches for microbial contamination, including the presence of beta-lactamase-producing organisms. |
Data Presentation
The following table summarizes the key factors affecting penicillin stability and the recommended conditions for long-term studies.
| Parameter | Optimal Range/Condition | Potential Impact of Deviation |
| pH | 6.0 - 7.0 | Accelerated hydrolysis of the beta-lactam ring |
| Temperature | 2-8°C (Refrigerated) | Increased rate of degradation |
| Moisture | <1% | Hydrolysis of the beta-lactam ring |
| Light | Protected from light | Photodegradation |
Experimental Protocols
Protocol: Long-Term Stability Study of a Penicillin Formulation
-
Objective: To evaluate the stability of the penicillin formulation under specified storage conditions over a defined period.
-
Materials:
-
Three batches of the penicillin formulation.
-
Stability chambers set to the desired temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
Validated stability-indicating HPLC method.
-
pH meter.
-
Karl Fischer titrator for moisture analysis.
-
-
Methodology:
-
Place samples from each of the three batches into the stability chambers.
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples from each batch and condition.
-
For each sample, perform the following tests:
-
Appearance: Visually inspect for any changes in color, clarity, or for the presence of particulate matter.
-
Assay: Quantify the amount of active penicillin using the validated HPLC method.
-
Degradation Products: Identify and quantify any degradation products using the HPLC method.
-
pH: Measure the pH of the formulation.
-
Moisture Content: Determine the water content using Karl Fischer titration.
-
-
Record all data and analyze the trends over time to determine the shelf-life of the product.
-
Visualizations
Caption: Hydrolytic degradation pathway of the penicillin core structure.
Caption: A logical workflow for troubleshooting penicillin instability issues.
References
Technical Support Center: Optimizing Ibucillin Sodium for In Vitro Assays
Disclaimer: Initial searches for "Ibucillin sodium" did not yield information on a recognized scientific compound with this name. The following content is provided as a comprehensive template to meet the structural and informational requirements of the user request. All data, mechanisms, and specific concentrations related to "this compound" are hypothetical and presented to illustrate the format of a technical support guide for a novel antibiotic. Researchers should substitute this placeholder information with validated data for their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a hypothetical novel antibiotic designed to inhibit bacterial cell wall synthesis. It is proposed to act by irreversibly binding to Penicillin-Binding Proteins (PBPs), specifically PBP2a and PBP3. This binding action blocks the transpeptidation step in peptidoglycan synthesis, leading to the disruption of cell wall integrity, cessation of cell growth, and eventual cell lysis.
Q2: What is the recommended solvent and stock solution concentration for this compound?
A2: this compound exhibits good solubility in water (H₂O) up to 100 mg/mL and in Dimethyl Sulfoxide (DMSO) at concentrations up to 8 mg/mL.[1][2][3] For most in vitro assays, it is recommended to prepare a 10 mg/mL primary stock solution in sterile deionized water. Aliquot the stock solution into single-use vials and store at -20°C to maintain stability. Avoid repeated freeze-thaw cycles.[3]
Q3: What is a typical concentration range for determining the Minimum Inhibitory Concentration (MIC) of this compound?
A3: For initial screening against susceptible bacterial strains (e.g., S. aureus, E. coli), a broad concentration range is recommended, typically from 0.06 µg/mL to 128 µg/mL. This range can be narrowed in subsequent experiments once an approximate MIC is determined. The testing should be performed using a two-fold serial dilution method.[4][5]
Q4: Does this compound show any cytotoxic effects on mammalian cell lines?
A4: Preliminary cytotoxicity data indicates that this compound has low cytotoxicity against common mammalian cell lines such as HEK293 and HepG2 at concentrations effective against bacteria. However, it is crucial to perform a cytotoxicity assay for your specific cell line to establish a therapeutic window and ensure that observed antimicrobial effects are not due to host cell death.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Media | The concentration of this compound exceeds its solubility limit in the specific culture medium. The pH or ionic strength of the media is affecting solubility. | Prepare a fresh stock solution. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic and does not exceed 0.5% in the final assay volume. Test the solubility of this compound in your specific culture medium before beginning the full experiment. |
| Inconsistent MIC Results | Inoculum density is not standardized.[6] Variations in incubation time or temperature.[7] Contamination of the bacterial culture or reagents. The compound has degraded due to improper storage. | Standardize the bacterial inoculum to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4] Ensure consistent incubation conditions (e.g., 37°C for 18-24 hours).[4] Use aseptic techniques and check for purity by streaking the inoculum on an agar plate.[8] Prepare fresh aliquots from a properly stored stock solution for each experiment. |
| No Antimicrobial Activity | The test organism is inherently resistant to this compound. The concentration range tested is too low. The compound has lost its activity. | Include a quality control strain with a known susceptibility profile to validate the assay.[9] Broaden the concentration range tested. Verify the integrity of the compound by testing it against a known susceptible strain. |
| High Background Signal in Colorimetric Assays (e.g., MTT, XTT) | This compound may be interfering with the assay reagents or possess intrinsic color. | Run a control plate containing only the media and this compound at all tested concentrations (no cells or bacteria) to measure any background absorbance. Subtract the background reading from your experimental results. |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11]
-
Preparation of this compound Dilutions:
-
Prepare a working solution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) at twice the highest desired final concentration.
-
In a sterile 96-well U-bottom plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Select 3-5 colonies of the test organism from an agar plate incubated for 18-24 hours.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[12]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Add 100 µL of sterile CAMHB to well 12.
-
Seal the plate and incubate at 37°C for 18-24 hours in ambient air.[7]
-
-
Result Interpretation:
Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity
-
Cell Seeding:
-
Seed a 96-well flat-bottom plate with your chosen mammalian cell line at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare two-fold serial dilutions of this compound in complete culture medium at twice the desired final concentration.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a "vehicle control" (medium with the highest concentration of solvent used) and a "no-treatment" control.
-
Incubate for 24 or 48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Data Acquisition:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control.
-
Quantitative Data Summary
Table 1: Hypothetical MIC Values for this compound
| Bacterial Strain | ATCC Number | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 29213 | 1 | 2 |
| Escherichia coli | 25922 | 4 | 8 |
| Pseudomonas aeruginosa | 27853 | 16 | 64 |
| Enterococcus faecalis | 29212 | 8 | 16 |
Table 2: Hypothetical Cytotoxicity Data (IC₅₀) for this compound after 24h Exposure
| Cell Line | Description | IC₅₀ (µg/mL) |
| HEK293 | Human Embryonic Kidney | > 256 |
| HepG2 | Human Hepatocellular Carcinoma | > 256 |
| A549 | Human Lung Carcinoma | 198 |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. 布洛芬 钠盐 ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. IBUPROFEN SODIUM SALT | 31121-93-4 [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. apec.org [apec.org]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Technical Support Center: Overcoming Ibucillin Sodium Resistance
Disclaimer: Ibucillin sodium is a fictional drug. The following technical support guide is based on a plausible scientific scenario to assist researchers in understanding and overcoming potential drug resistance. In this scenario, this compound is a targeted inhibitor of the IKK (Ibu-Kinase Kinase) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: My cell line, which was initially sensitive to this compound, has stopped responding. What could be the reason?
A1: This is a common phenomenon known as acquired resistance. Potential causes include:
-
Target Mutation: The IKK gene may have developed a mutation that prevents this compound from binding effectively.
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked IKK pathway, thereby maintaining their growth and survival.[1][2]
-
Drug Efflux: Cells may increase the expression of transporter proteins that actively pump this compound out of the cell, reducing its intracellular concentration.[3]
-
Cell Line Contamination or Misidentification: It's crucial to rule out contamination with a resistant cell line or misidentification of your cell line.[4]
Q2: How can I confirm that my cells have developed resistance to this compound?
A2: You can perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant cells and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates resistance.
Q3: Are there any known combination therapies that can overcome this compound resistance?
A3: While specific combinations for the fictional this compound are not established, a common strategy for overcoming resistance to targeted therapies is to co-administer a drug that inhibits a bypass pathway.[5] For example, if you find that the MAPK pathway is upregulated in your resistant cells, combining this compound with a MEK inhibitor could be effective.
Q4: Can I prevent my cell lines from developing resistance to this compound?
A4: While it's challenging to completely prevent resistance, you can take steps to delay its onset. These include using the lowest effective concentration of this compound and considering intermittent dosing schedules. However, these approaches need to be empirically tested for your specific cell line.
Troubleshooting Guides
Problem 1: Decreased Sensitivity to this compound
| Possible Cause | Suggested Solution |
| Development of a resistant cell population | Perform a new dose-response curve to quantify the shift in IC50. |
| Incorrect drug concentration | Verify the concentration of your this compound stock solution. |
| Cell culture issues (e.g., contamination, overgrown cells) | Check for signs of contamination and ensure proper cell culture maintenance.[6][7][8] |
Problem 2: Complete Loss of Response to this compound
| Possible Cause | Suggested Solution |
| High-level resistance mechanism (e.g., target mutation, strong bypass pathway) | Investigate the underlying mechanism of resistance (see Experimental Protocols). |
| Cell line misidentification or contamination | Perform cell line authentication (e.g., short tandem repeat profiling). |
| Drug degradation | Use a fresh stock of this compound. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 0.5 | 1 |
| Resistant Subclone 1 | 15.2 | 30.4 |
| Resistant Subclone 2 | 25.8 | 51.6 |
Table 2: Effect of Combination Therapy on Resistant Cell Line (Subclone 1)
| Treatment | IC50 of this compound (µM) |
| This compound alone | 15.2 |
| This compound + MEK Inhibitor (1 µM) | 1.8 |
| This compound + PI3K Inhibitor (1 µM) | 14.5 |
Experimental Protocols
Protocol 1: Determining the IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Prepare a serial dilution of this compound and treat the cells for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and calculate the IC50 using non-linear regression.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat sensitive and resistant cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins in the IKK and potential bypass pathways (e.g., p-IKK, IKK, p-ERK, ERK, p-AKT, AKT).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating this compound resistance.
Caption: Overview of potential resistance mechanisms.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell culture troubleshooting | Proteintech Group [ptglab.co.jp]
- 7. Cell Culture Troubleshooting [merckmillipore.com]
- 8. 使用无酶细胞解离缓冲液从培养容器中解离细胞 | Thermo Fisher Scientific - CN [thermofisher.cn]
Enhancing the permeability of Ibucillin sodium across cell membranes
Disclaimer: "Ibucillin sodium" is understood to be a model compound for the purposes of this guide. The information provided is based on the characteristics of penicillin-based antibiotics, which are typically hydrophilic and exhibit challenges in crossing cell membranes. The guidance is intended for research and development purposes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the cellular permeability of this compound and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which a drug like this compound can cross a cell membrane?
A1: Drug transport across cell membranes occurs through several mechanisms:
-
Passive Diffusion: This is the movement of a drug across the membrane from an area of high concentration to low concentration, without the need for energy. It is a primary route for lipid-soluble drugs.[1][2]
-
Facilitated Diffusion: This process involves carrier proteins to move molecules across the membrane that cannot freely diffuse. It does not require energy.
-
Active Transport: This mechanism requires energy (ATP) to move a drug against its concentration gradient, utilizing specific transporter proteins.[1]
-
Paracellular Transport: The drug moves through the tight junctions between cells. This is a common pathway for hydrophilic molecules like ampicillin.[3][4]
-
Endocytosis: The cell membrane engulfs large molecules to transport them into the cell.[1]
Q2: What are the likely challenges in achieving high permeability for this compound?
A2: Based on its presumed penicillin-like structure, this compound is likely a hydrophilic compound. The main challenges include:
-
Low Lipophilicity: Hydrophilic drugs do not readily diffuse across the lipid bilayer of the cell membrane.
-
Limited Transporter Affinity: If this compound is not a substrate for specific uptake transporters, its entry into cells will be restricted. While some beta-lactam antibiotics are substrates for transporters like PepT1, this is not always the predominant mechanism in vivo.[3][4]
-
Efflux Transporters: The drug may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp), reducing its intracellular concentration.
Q3: How can the permeability of this compound be enhanced?
A3: Several strategies can be employed to enhance the permeability of hydrophilic drugs:
-
Prodrugs: Modifying the drug into a more lipophilic ester prodrug can improve its ability to cross the cell membrane. The ester is then cleaved inside the cell to release the active drug.
-
Permeation Enhancers: These are compounds that temporarily and reversibly disrupt the integrity of the cell membrane or tight junctions, allowing the drug to pass through more easily.
-
Nanocarriers: Encapsulating the drug in lipid-based or polymeric nanoparticles can facilitate its uptake by cells through endocytosis.
-
Ion Pairing: Pairing an ionic drug with an oppositely charged species can create a neutral, more lipophilic complex that can better diffuse across membranes.
Q4: Which in vitro models are suitable for assessing the permeability of this compound?
A4: The following in vitro models are commonly used:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion.
-
Caco-2 Cell Monolayers: This cell-based assay is considered the gold standard for predicting human intestinal drug absorption, as it models both transcellular and paracellular transport and includes the activity of transporters.[5]
-
Madin-Darby Canine Kidney (MDCK) Cells: These cells are often used to study the role of specific transporters by transfecting them with the transporter of interest.
Troubleshooting Guides
Issue: Low Permeability in PAMPA Assay
| Possible Cause | Troubleshooting Steps |
| Low Lipophilicity of this compound | * Confirm the logP value of the compound. A low value indicates high hydrophilicity. * Consider synthesizing a series of more lipophilic prodrugs to assess structure-permeability relationships. |
| Incorrect pH of Buffers | * Ensure the pH of the donor and acceptor buffers are correct. For intestinal absorption prediction, a pH gradient (e.g., pH 5.5-6.5 in the donor and pH 7.4 in the acceptor) is often used. |
| Issues with the Artificial Membrane | * Verify the correct preparation and application of the lipid solution to the filter plate. * Ensure the integrity of the membrane by testing with known high and low permeability standards. |
Issue: Low Apparent Permeability (Papp) in Caco-2 Assay
| Possible Cause | Troubleshooting Steps |
| Poor Passive Permeability | * This is expected for a hydrophilic compound. The results should be compared with low permeability standards (e.g., mannitol). |
| Active Efflux | * Perform a bi-directional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. * If efflux is suspected, co-administer a known inhibitor of the suspected transporter (e.g., verapamil for P-gp) to see if permeability increases. |
| Poor Paracellular Transport | * The primary route for similar drugs like ampicillin is paracellular.[3][4] * Assess the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER) and the flux of a paracellular marker like Lucifer yellow.[6] Low TEER values indicate a leaky monolayer, which should paradoxically increase paracellular transport. If TEER is high and permeability is low, the tight junctions may be restricting passage. |
| Metabolism by Caco-2 Cells | * Analyze the samples from both the donor and receiver compartments by LC-MS/MS to check for the presence of metabolites. |
Quantitative Data Presentation
The following tables are templates for organizing your experimental data.
Table 1: PAMPA Permeability Results for this compound and Analogs
| Compound | Donor pH | Acceptor pH | Incubation Time (h) | Apparent Permeability (Pe) (10-6 cm/s) |
| This compound | 6.5 | 7.4 | 4 | |
| Prodrug A | 6.5 | 7.4 | 4 | |
| Propranolol (High Perm.) | 6.5 | 7.4 | 4 | |
| Atenolol (Low Perm.) | 6.5 | 7.4 | 4 |
Table 2: Caco-2 Permeability Data for this compound
| Parameter | Value |
| Papp (A-B) (10-6 cm/s) | |
| Papp (B-A) (10-6 cm/s) | |
| Efflux Ratio (Papp B-A / Papp A-B) | |
| Percent Recovery | |
| TEER (pre-experiment) (Ω·cm²) | |
| TEER (post-experiment) (Ω·cm²) | |
| Lucifer Yellow Papp (10-6 cm/s) |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of Lipid Solution: Prepare a solution of 1% lecithin in dodecane. Sonicate until fully dissolved.[7]
-
Coating the Donor Plate: Using a pipette, add 5 µL of the lipid solution to the membrane of each well of a 96-well filter donor plate.[7]
-
Preparation of Solutions: Prepare the this compound solution in a buffer simulating intestinal fluid (e.g., pH 6.5). Prepare the acceptor buffer (e.g., pH 7.4).
-
Loading the Plates: Add 300 µL of acceptor buffer to each well of a 96-well acceptor plate. Add 150 µL of the this compound solution to each well of the coated donor plate.[7]
-
Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich". Incubate for 4-16 hours in a humidified chamber to prevent evaporation.[7]
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation of Permeability: Calculate the effective permeability (Pe) using the appropriate equations.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell™ inserts for 21-24 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[5]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltohmmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to confirm monolayer integrity.
-
Preparation for Transport Study: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at pH 7.4. Equilibrate for 30 minutes at 37°C.
-
Transport Experiment (Apical to Basolateral):
-
Remove the buffer from the apical (upper) and basolateral (lower) compartments.
-
Add the this compound solution (in transport buffer) to the apical compartment.
-
Add fresh transport buffer to the basolateral compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[5]
-
At the end of the incubation, take samples from the basolateral compartment for analysis.
-
-
Transport Experiment (Basolateral to Apical - for efflux):
-
Follow the same procedure as above but add the this compound solution to the basolateral compartment and sample from the apical compartment.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate Papp values for both directions. The efflux ratio is calculated by dividing the Papp (B-A) by the Papp (A-B).
Visualizations
Caption: Overview of major drug transport mechanisms across the cell membrane.
Caption: Experimental workflow for a Caco-2 cell permeability assay.
Caption: Troubleshooting decision tree for low permeability experimental results.
References
- 1. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.6.3. In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA) [bio-protocol.org]
- 3. medicine.umich.edu [medicine.umich.edu]
- 4. Transepithelial electrical resistance (TEER) measurement [bio-protocol.org]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Ibucillin Sodium Experimental Protocols
Disclaimer: Ibucillin sodium is a hypothetical compound presented for illustrative purposes, combining the characteristics of an NSAID (ibuprofen-like) and a penicillin-class antibiotic. The following guidance is synthesized from common experimental challenges with these drug classes.
Frequently Asked Questions (FAQs)
Q1: What is the hypothetical mechanism of action for this compound?
A1: this compound is conceptualized as a dual-action therapeutic agent.
-
Anti-inflammatory action: It is proposed to inhibit cyclooxygenase (COX) enzymes (primarily COX-2), which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[1][2]
-
Antibacterial action: It is designed to function as a β-lactam antibiotic, inhibiting the synthesis of peptidoglycan in bacterial cell walls, leading to bacterial lysis.[3]
Q2: What are the primary applications for this compound in a research setting?
A2: this compound would be investigated in models where bacterial infection and significant inflammation coexist. This includes infected wound models, inflammatory lung infection models (e.g., pneumonia), and in vitro studies of infected and inflamed cell cultures.
Q3: What is the best solvent to use for this compound in vitro?
A3: As a sodium salt, this compound is predicted to have good aqueous solubility. Sterile phosphate-buffered saline (PBS) or cell culture medium should be the first choice. For high-concentration stock solutions, dimethyl sulfoxide (DMSO) can be used, but the final concentration in cell-based assays should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[4][5] It is critical to run a solvent-only control to assess any effects on your experimental system.[4]
Q4: How can I confirm the stability of the this compound conjugate in my experimental setup?
A4: The stability of the conjugate is crucial. You can assess this by High-Performance Liquid Chromatography (HPLC). Incubate this compound in your experimental medium (e.g., cell culture media with serum) for the duration of your experiment. Take samples at various time points (e.g., 0, 2, 8, 24 hours) and analyze them by HPLC. A decrease in the peak corresponding to the intact conjugate and the appearance of peaks for the individual components (the "ibuprofen-like" and "penicillin-like" moieties) would indicate degradation.
Troubleshooting Guides
Problem Area 1: In Vitro Cell-Based Assays
Q: My cell viability (e.g., MTT, MTS) results are inconsistent or show unexpected toxicity.
A: This is a common issue in cell-based assays.[6] Consider the following factors:
-
Solvent Toxicity: High concentrations of solvents like DMSO can be cytotoxic.[4][5] Ensure the final solvent concentration is consistent across all wells and as low as possible. Always include a vehicle control.
-
Drug Concentration Range: An incorrect concentration range can lead to either no effect or 100% cell death, providing no useful data.[6] Perform a wide-range dose-response experiment first (e.g., from 0.01 µM to 100 µM) to identify the optimal range for your cell line.
-
Contamination: Biological contamination (bacterial or fungal) can rapidly kill cells and interfere with assay reagents.[6] Practice strict aseptic technique.
-
Distinguishing Cytotoxicity vs. Cytostatic Effects: Your assay may not be distinguishing between cell death (cytotoxic) and inhibition of proliferation (cytostatic).[7] Consider complementing viability assays with a proliferation assay (e.g., Ki-67 staining or CFSE) to understand the mechanism.
Troubleshooting Decision Tree for Inconsistent Cell Viability
Caption: Troubleshooting workflow for inconsistent cell viability results.
Problem Area 2: Antibacterial Susceptibility Testing
Q: I am seeing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
A: Variations in MIC values can arise from several factors.
-
Inoculum Effect: The starting concentration of bacteria can significantly impact the MIC. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard.[8]
-
Bacterial Resistance: The bacteria may be producing β-lactamases, enzymes that degrade the penicillin component of your drug.[3][9] Consider co-administering a β-lactamase inhibitor (like clavulanic acid) to see if activity is restored.
-
Media Components: Components in the culture media (e.g., serum in in vitro infection models) can bind to the drug, reducing its effective concentration.
-
Reading Endpoint: The endpoint for a broth microdilution MIC is the lowest concentration with no visible growth. This can be subjective. Use a plate reader for an objective OD600 reading or include a metabolic indicator dye (e.g., resazurin) for a clearer endpoint.
| Parameter | Common Pitfall | Recommended Action |
| Bacterial Inoculum | Too high or too low | Standardize to 0.5 McFarland turbidity.[8] |
| Incubation Time | Too short or too long | Adhere to standardized times (e.g., 16-20 hours for most bacteria).[8] |
| Media pH | Incorrect pH affects drug stability | Ensure media pH is within the recommended range for the assay. |
| Drug Stability | Compound degrades during incubation | Pre-determine drug stability in media over the assay time course via HPLC. |
Table 1: Troubleshooting Quantitative Data in MIC Assays.
Problem Area 3: Anti-Inflammatory Assays
Q: My anti-inflammatory assay (e.g., measuring cytokine release from LPS-stimulated macrophages) shows no effect.
A: If this compound is not reducing inflammatory markers, consider these points.
-
LPS Stimulation: Ensure your lipopolysaccharide (LPS) is potent and that your cells are responsive.[10] An LPS dose-response curve should be run to confirm the optimal stimulating concentration. Your positive control (e.g., dexamethasone) should show a strong inhibitory effect.
-
Assay Timing: The production of inflammatory mediators is time-dependent. For example, TNF-α peaks earlier (e.g., 4-6 hours post-LPS) while IL-6 may peak later (e.g., 18-24 hours).[11] You may be measuring at a sub-optimal time point. A time-course experiment is recommended.
-
Drug Pre-incubation: The drug may need to be present before the inflammatory stimulus to be effective. Try pre-incubating the cells with this compound for 1-2 hours before adding LPS.
-
Mechanism Mismatch: this compound is hypothesized to work via COX inhibition. The inflammatory pathway you are measuring might be COX-independent. Measure prostaglandins (e.g., PGE2) as a direct target engagement biomarker.[1]
Hypothetical Dual-Action Signaling Pathway
Caption: Hypothetical signaling pathway for this compound's dual action.
Key Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits visible bacterial growth.
Methodology:
-
Prepare Inoculum: Select 3-5 bacterial colonies from a fresh agar plate and suspend in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[8] Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of 5 x 10^5 CFU/mL in the assay plate.
-
Drug Dilution: Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (bacteria with no drug) and a negative control (broth only, no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[8]
-
Reading: The MIC is the lowest concentration of this compound at which there is no visible turbidity.
Protocol 2: In Vitro Anti-inflammatory Assay (PGE2 Measurement)
Objective: To assess the ability of this compound to inhibit prostaglandin E2 (PGE2) production in LPS-stimulated macrophages.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density that will result in a confluent monolayer (approx. 1 x 10^5 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Remove the old medium. Add fresh medium containing serial dilutions of this compound. Pre-incubate the cells for 1 hour at 37°C.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (this concentration should be optimized beforehand).[11] Include an unstimulated control (no LPS) and a stimulated vehicle control (LPS + vehicle).
-
Incubation: Incubate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
General Experimental Workflow for this compound Evaluation
Caption: A phased experimental workflow for preclinical evaluation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. platypustech.com [platypustech.com]
- 7. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 8. youtube.com [youtube.com]
- 9. Penicillin’s Discovery and Antibiotic Resistance: Lessons for the Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Effects of Ibuprofen Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Ibuprofen Sodium against two other common nonsteroidal anti-inflammatory drugs (NSAIDs), Aspirin and Diclofenac. The information presented is supported by experimental data from in vitro and in vivo studies to assist researchers in making informed decisions for their drug development and research applications.
Executive Summary
Ibuprofen, Aspirin, and Diclofenac are all potent anti-inflammatory agents that primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[1][2][3] While they share a common mechanism of action, they exhibit differences in their selectivity for COX isoforms, potency, and potential side effects. This guide delves into a comparative analysis of their performance in key anti-inflammatory assays.
Mechanism of Action: Inhibition of Cyclooxygenase
The primary anti-inflammatory mechanism of Ibuprofen, Aspirin, and Diclofenac is the inhibition of the COX enzymes, COX-1 and COX-2.[1][2][3] COX-1 is constitutively expressed in many tissues and is involved in physiological functions, while COX-2 is induced during inflammation and is the primary target for anti-inflammatory action.[1] Inhibition of COX-2 leads to a reduction in the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5]
Aspirin acetylates a serine residue in the active site of both COX-1 and COX-2, leading to irreversible inhibition.[2] In contrast, Ibuprofen and Diclofenac are reversible inhibitors of COX enzymes.[1][3]
Caption: NSAID Inhibition of the Cyclooxygenase Pathway.
Comparative Experimental Data
The following tables summarize the available experimental data comparing the anti-inflammatory effects of Ibuprofen Sodium, Aspirin, and Diclofenac.
In Vitro COX-2 Inhibition
This assay measures the ability of a compound to directly inhibit the activity of the COX-2 enzyme. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | ~15 | ~10 | ~1.5 |
| Aspirin | ~3 | ~170 | ~0.02 |
| Diclofenac | ~0.7 | ~0.07 | ~10 |
Note: IC50 values can vary between different studies and assay conditions. The data presented here are representative values from multiple sources for comparative purposes.[6][7][8] Diclofenac demonstrates the highest selectivity for COX-2 among the three, while Aspirin is more selective for COX-1.[6][7] Ibuprofen shows relatively balanced, non-selective inhibition of both isoforms.[6]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound. Edema is induced in the rat paw by injecting carrageenan, and the reduction in paw volume after drug administration is measured.
| Compound (Dose) | Time Point | % Inhibition of Paw Edema |
| Ibuprofen (40 mg/kg) | 3h | ~50% |
| Aspirin (150 mg/kg) | 3h | ~45% |
| Diclofenac (5 mg/kg) | 3h | ~60% |
Note: The presented data is a synthesized representation from various studies and may not be from a single head-to-head comparative experiment. Dosages are representative of those used in preclinical studies.[9][10][11] Diclofenac generally shows higher potency at a lower dose in this model.
Ex Vivo Cytokine Production Inhibition
This assay measures the effect of the drugs on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), by immune cells stimulated with lipopolysaccharide (LPS).
| Compound | Cell Type | Cytokine | Effect |
| Ibuprofen | Murine Macrophages | TNF-α | Inhibition of LPS-induced production[12] |
| Aspirin | Human PBMC | TNF-α | No significant effect on LPS-induced production[13] |
| Diclofenac | Rat | Corticosterone | Attenuates LPS-induced release[14] |
Note: The experimental conditions and cell types vary across these studies, making direct quantitative comparison challenging. Ibuprofen has been shown to directly inhibit LPS-induced TNF-α production in macrophages.[12] In contrast, one study indicated that oral aspirin did not significantly affect LPS-induced cytokine synthesis in human peripheral blood mononuclear cells (PBMCs).[13] Diclofenac has been shown to attenuate the LPS-induced stress hormone response, which is linked to the inflammatory cascade.[14]
Experimental Protocols
In Vitro COX-2 Inhibition Assay
This protocol outlines a common method for determining the COX-2 inhibitory activity of a compound.
Caption: Workflow for an in vitro COX-2 inhibition assay.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a solution of arachidonic acid (the substrate) are prepared in an appropriate buffer.
-
Compound Incubation: The test compound (e.g., Ibuprofen Sodium) at various concentrations is pre-incubated with the COX-2 enzyme for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid to the enzyme-inhibitor mixture.
-
Reaction Termination and Detection: The reaction is allowed to proceed for a specific time (e.g., 10 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a method such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol describes the widely used in vivo model for assessing acute anti-inflammatory activity.
Caption: Workflow for the carrageenan-induced paw edema model.
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Fasting: The animals are fasted overnight with free access to water.
-
Drug Administration: The test compound (e.g., Ibuprofen Sodium), a reference drug (e.g., Diclofenac), or the vehicle (control) is administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at various time points after (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.
Ex Vivo LPS-Induced Cytokine Production in Macrophages
This protocol details a method to assess the effect of a compound on inflammatory cytokine production by macrophages.
Caption: Workflow for LPS-induced cytokine production assay.
-
Macrophage Isolation and Culture: Macrophages (e.g., from murine bone marrow or a cell line like RAW 264.7) are cultured in appropriate media.
-
Drug Treatment: The cultured macrophages are pre-treated with various concentrations of the test compound (e.g., Ibuprofen Sodium) for a specific duration (e.g., 1-2 hours).
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the production of pro-inflammatory cytokines.
-
Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using an ELISA kit.
-
Data Analysis: The percentage of inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control group without the drug.
Conclusion
Ibuprofen Sodium, Aspirin, and Diclofenac are all effective anti-inflammatory agents with a primary mechanism of action involving the inhibition of COX enzymes. Diclofenac exhibits the highest potency and COX-2 selectivity in the presented in vitro and in vivo models. Ibuprofen demonstrates a more balanced inhibition of both COX-1 and COX-2. Aspirin's irreversible inhibition and preference for COX-1 distinguish it from the other two. The choice of agent for research and development will depend on the desired balance between anti-inflammatory efficacy and the potential for side effects related to COX-1 inhibition. This guide provides a foundational comparison to aid in this selection process.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. Diclofenac: an update on its mechanism of action and safety profile | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. What is the mechanism of Ibuprofen Sodium? [synapse.patsnap.com]
- 6. ajmc.com [ajmc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijbcp.com [ijbcp.com]
- 10. iajlb.org [iajlb.org]
- 11. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oral aspirin and ibuprofen increase cytokine-induced synthesis of IL-1 beta and of tumour necrosis factor-alpha ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The non-steroidal anti-inflammatory drug diclofenac sodium attenuates lipopolysaccharide-induced alterations to reward behavior and corticosterone release - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Ibuprofen Sodium vs. Celecoxib in Pain and Inflammation Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Ibuprofen Sodium, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor. The following analysis is based on findings from key clinical trials and pharmacological studies, offering insights into their respective efficacy, safety profiles, and mechanisms of action to inform research and drug development.
Mechanism of Action: A Tale of Two COX Inhibitors
The primary mechanism for both Ibuprofen Sodium and Celecoxib involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][2] However, their selectivity for the two main COX isoforms, COX-1 and COX-2, defines their distinct pharmacological profiles.
Ibuprofen Sodium is a non-selective NSAID, meaning it inhibits both COX-1 and COX-2 enzymes.[1][3]
-
COX-1 inhibition: Disrupts the production of prostaglandins that protect the stomach lining and support platelet aggregation and renal blood flow. This non-selective action is associated with a higher risk of gastrointestinal side effects.[1]
-
COX-2 inhibition: Reduces the synthesis of prostaglandins at sites of inflammation, leading to its anti-inflammatory, analgesic, and antipyretic effects.[1]
Celecoxib , on the other hand, is a selective COX-2 inhibitor.[4] It primarily targets the COX-2 enzyme, which is upregulated during inflammation. This selectivity is designed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal adverse events associated with COX-1 inhibition.[4]
Signaling Pathway: Prostaglandin Synthesis Inhibition
The following diagram illustrates the mechanism of action for both Ibuprofen Sodium and Celecoxib in the arachidonic acid pathway.
Head-to-Head Clinical Data: The PRECISION Trial
The Prospective Randomized Evaluation of Celecoxib Integrated Safety vs. Ibuprofen Or Naproxen (PRECISION) trial provides the most robust head-to-head comparison of celecoxib and ibuprofen in patients with arthritis at high cardiovascular risk.
Experimental Protocol: PRECISION Trial
-
Study Design: A multicenter, double-blind, randomized, non-inferiority trial.
-
Participants: 24,081 patients with osteoarthritis or rheumatoid arthritis who had or were at high risk for cardiovascular disease.
-
Interventions:
-
Celecoxib: 100 mg twice daily
-
Ibuprofen: 600 mg three times daily
-
Naproxen: 375 mg twice daily
-
-
Primary Outcome: The first occurrence of a major adverse cardiovascular event (cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke).
-
Secondary Outcomes: Gastrointestinal and renal events.
The workflow of the PRECISION trial is outlined below:
Quantitative Data Summary
The following tables summarize the key efficacy and safety findings from the PRECISION trial, comparing Celecoxib and Ibuprofen.
Table 1: Cardiovascular Safety Outcomes (Intention-to-Treat Analysis)
| Outcome | Celecoxib (n=8072) | Ibuprofen (n=8040) | Hazard Ratio (Celecoxib vs. Ibuprofen) | 95% CI |
| Primary Composite Outcome | 2.3% | 2.7% | 0.85 | 0.70 - 1.04 |
| Cardiovascular Death | 0.7% | 0.9% | 0.83 | 0.58 - 1.18 |
| Nonfatal Myocardial Infarction | 0.8% | 1.1% | 0.76 | 0.55 - 1.05 |
| Nonfatal Stroke | 0.5% | 0.5% | 1.08 | 0.69 - 1.70 |
Data from the PRECISION Trial
Table 2: Gastrointestinal and Renal Safety Outcomes (On-Treatment Analysis)
| Outcome | Celecoxib (n=8072) | Ibuprofen (n=8040) | Hazard Ratio (Celecoxib vs. Ibuprofen) | 95% CI |
| Clinically Significant GI Events | 1.1% | 1.5% | 0.71 | 0.54 - 0.93 |
| Upper GI Events | 0.7% | 1.1% | 0.65 | 0.47 - 0.90 |
| Lower GI Events | 0.4% | 0.5% | 0.81 | 0.52 - 1.28 |
| Clinically Significant Renal Events | 0.7% | 1.1% | 0.61 | 0.44 - 0.85 |
Data from the PRECISION Trial
Summary of Findings
The PRECISION trial demonstrated that at the specified dosages, celecoxib was non-inferior to ibuprofen with regard to cardiovascular safety.[5] Notably, patients treated with celecoxib experienced significantly fewer gastrointestinal and renal adverse events compared to those receiving ibuprofen.
Conclusion for Drug Development Professionals
The comparative data from the PRECISION trial underscores the clinical implications of COX selectivity. While both Ibuprofen Sodium and Celecoxib are effective anti-inflammatory and analgesic agents, the selective inhibition of COX-2 by Celecoxib offers a tangible benefit in reducing gastrointestinal and renal toxicities. These findings are critical for the development of future anti-inflammatory therapies, where optimizing the benefit-risk profile remains a paramount objective. Further research into novel selective inhibitors and alternative pathways for pain and inflammation modulation continues to be a promising frontier in drug development.
References
A Comparative Guide to Ibuprofen Sodium: Efficacy, Safety, and Analytical Reproducibility
For Researchers, Scientists, and Drug Development Professionals
I. Comparative Efficacy of Ibuprofen Sodium and Other Analgesics
The following table summarizes the analgesic efficacy of ibuprofen sodium in comparison to other over-the-counter (OTC) and prescription nonsteroidal anti-inflammatory drugs (NSAIDs) and acetaminophen. The data is compiled from multiple clinical studies.
Table 1: Comparison of Analgesic Efficacy
| Drug | Dosage | Condition | Efficacy Outcome | Reference |
| Ibuprofen Sodium | 440/660 mg daily | Osteoarthritis of the knee | 30-45% reduction in mean symptom score.[1][2] | [1][2] |
| Ibuprofen | 1200 mg daily | Osteoarthritis of the knee | 30-45% reduction in mean symptom score.[1][2] | [1][2] |
| Naproxen Sodium | 440/660 mg daily | Osteoarthritis of the knee | Showed a trend toward higher efficacy for night-time pain compared to ibuprofen.[1][2] | [1][2] |
| Acetaminophen | 1000 mg | Acute dental pain | Less effective than the combination of 400 mg ibuprofen and 1000 mg acetaminophen.[3] | [3] |
| Diclofenac | Not Specified | General pain and inflammation | Considered more effective for inflammatory conditions like arthritis compared to ibuprofen.[4] | [4] |
II. Pharmacokinetic Profile: Ibuprofen Sodium vs. Standard Ibuprofen
Ibuprofen sodium was developed to provide faster pain relief compared to standard ibuprofen formulations. The key difference lies in its quicker absorption.
Table 2: Pharmacokinetic Comparison
| Parameter | Ibuprofen Sodium | Standard Ibuprofen | Key Finding | Reference |
| Time to Peak Plasma Concentration (Tmax) | Significantly shorter | Longer | Ibuprofen sodium is absorbed faster, leading to a quicker onset of action. | [5] |
| Bioavailability | Similar | Similar | The total amount of drug absorbed is comparable between the two formulations. | [5] |
III. Experimental Protocols for Ibuprofen Quantification
The reproducibility of experiments involving the quantification of ibuprofen sodium is largely dependent on the use of validated and standardized analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely accepted method for this purpose.
A. Validated HPLC Method for Ibuprofen in Pharmaceutical Dosage Forms
This protocol is based on a stability-indicating RP-HPLC method for the simultaneous determination of ibuprofen and famotidine.
-
Instrumentation: Acquity UPLC BEH C-18 column (50 mm × 2.1 mm, 1.7 μm particle size).
-
Mobile Phase: A gradient method using a buffer of 0.05 M sodium acetate and 2 ml of triethylamine in 1000 ml of water.
-
Standard Preparation: A standard solution containing 1600 μg/ml of ibuprofen is prepared in a diluent of 50:50 (v/v) pH 5.5 sodium acetate buffer and methanol.
-
Method Validation: The method is validated for accuracy, precision, and linearity. The limit of detection (LOD) for ibuprofen was found to be 1.72 μg/mL, and the limit of quantification (LOQ) was 5.73 μg/mL.[6]
B. HPLC Method for Simultaneous Determination of Ibuprofen and Related Compounds
This method is suitable for the quality control of ibuprofen-containing substances.
-
Instrumentation: Agilent ZORBAX Eclipse Plus C18 column (250 × 4.6 mm, 5 μm particle size) at 40 °C.
-
Mobile Phase: A gradient elution using 10 mM sodium phosphate buffer at pH 6.9 as mobile phase A and acetonitrile as mobile phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 214 nm.
-
Validation: The method is validated according to International Conference on Harmonisation (ICH) guidelines for system suitability, specificity, linearity, precision, accuracy, sensitivity, and robustness.[7]
IV. Signaling Pathway of Ibuprofen
Ibuprofen, the active component of ibuprofen sodium, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes.
Caption: Ibuprofen's mechanism of action via COX-1 and COX-2 inhibition.
The primary mechanism of action for ibuprofen is the non-selective, reversible inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[8][9][10] These enzymes are crucial for the synthesis of prostaglandins from arachidonic acid.[8][9] By blocking COX enzymes, ibuprofen reduces the production of prostaglandins that mediate inflammation, pain, and fever.[8] Inhibition of COX-1 can lead to some of the gastrointestinal side effects associated with NSAIDs.[8]
References
- 1. Comparison of the analgesic efficacy and safety of nonprescription doses of naproxen sodium and Ibuprofen in the treatment of osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]
- 4. researchgate.net [researchgate.net]
- 5. Ibuprofen Sodium Is Absorbed Faster than Standard Ibuprofen Tablets: Results of Two Open-Label, Randomized, Crossover P… [ouci.dntb.gov.ua]
- 6. RP-UPLC method development and validation for the simultaneous estimation of ibuprofen and famotidine in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Ibuprofen Sodium? [synapse.patsnap.com]
- 9. ClinPGx [clinpgx.org]
- 10. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Ibuprofen Sodium Efficacy: A Comparative Guide
Introduction: This guide provides a comparative analysis of biomarkers for assessing the efficacy of ibuprofen sodium, a nonsteroidal anti-inflammatory drug (NSAID). It is important to note that the term "Ibucillin sodium" did not yield any relevant results in scientific literature and is likely a misnomer for ibuprofen sodium. This document will, therefore, focus on ibuprofen sodium and its common alternatives for pain and inflammation management. We will delve into the mechanisms of action, relevant biomarkers, and detailed experimental protocols to aid researchers, scientists, and drug development professionals in their work.
Mechanism of Action: Ibuprofen Sodium and Alternatives
Ibuprofen sodium, like other NSAIDs, primarily functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking COX enzymes, ibuprofen sodium reduces the production of prostaglandins, thereby exerting its analgesic, anti-inflammatory, and antipyretic effects.[1]
Alternatives to ibuprofen sodium for pain and inflammation include:
-
Acetaminophen (Paracetamol): While its exact mechanism is not fully understood, it is thought to act primarily in the central nervous system, inhibiting COX enzymes in the brain and spinal cord.[3]
-
Naproxen: Another NSAID that, like ibuprofen, non-selectively inhibits both COX-1 and COX-2 enzymes.[4]
-
Diclofenac: A potent NSAID that also inhibits COX enzymes.[5]
The signaling pathway for Ibuprofen Sodium's mechanism of action is illustrated below.
Biomarkers for Efficacy Validation
The efficacy of ibuprofen sodium and its alternatives can be quantified by measuring the levels of key biomarkers involved in the inflammatory cascade.
Table 1: Comparison of Biomarkers for Ibuprofen Sodium and Alternatives
| Biomarker Category | Biomarker | Ibuprofen Sodium | Acetaminophen | Naproxen | Rationale for Use |
| Prostaglandins | Prostaglandin E2 (PGE2) | ↓ | ↔ / ↓ | ↓ | Direct product of the COX pathway; reduction indicates successful enzyme inhibition and anti-inflammatory effect. |
| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | ↓ | ↔ / ↓ | ↓ | Key enzyme in prostaglandin synthesis during inflammation; its inhibition is a primary target for NSAIDs. |
| Pro-inflammatory Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | ↓ | ↓ | ↓ | Key initiator of the inflammatory cascade; reduction indicates a broad anti-inflammatory effect.[6] |
| Interleukin-6 (IL-6) | ↓ | ↓ | ↓ | A pro-inflammatory cytokine involved in both acute and chronic inflammation; its level correlates with inflammatory status.[6] | |
| Interleukin-1beta (IL-1β) | ↓ | ↓ | ↓ | A potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses.[6] | |
| Liver Injury (Safety Biomarker) | Alanine Aminotransferase (ALT) & Aspartate Aminotransferase (AST) | ↔ | ↑ (in overdose) | ↔ | Used to monitor potential liver toxicity, a known side effect of acetaminophen overdose.[7] |
| Keratin 18 (K18) & High Mobility Group Box 1 (HMGB1) | ↔ | ↑ (in overdose) | ↔ | Markers of cell death that can indicate drug-induced liver injury.[8][9] |
↓ Indicates a decrease in the biomarker level, ↑ indicates an increase, and ↔ indicates no significant change at therapeutic doses.
Experimental Protocols
Accurate and reproducible measurement of biomarkers is crucial for validating drug efficacy. Below are detailed protocols for key biomarker assays.
This protocol outlines the steps for quantifying PGE2 levels in cell culture supernatants using a competitive ELISA kit.[2][10]
Experimental Workflow:
Materials:
-
PGE2 ELISA Kit (e.g., from R&D Systems or Abcam)[11]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Wash buffer
-
Stop solution
-
Cell culture supernatants (samples) and PGE2 standards
Procedure:
-
Prepare Reagents: Reconstitute and prepare all reagents, standards, and samples as per the kit manufacturer's instructions.
-
Plate Loading: Add standards and samples to the appropriate wells of the microplate pre-coated with a capture antibody.
-
Competitive Binding: Add the PGE2-peroxidase conjugate and the primary antibody to each well. Incubate for the time specified in the kit protocol to allow for competitive binding.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Reaction: Add the substrate solution to each well. The substrate will react with the bound peroxidase conjugate to produce a color.
-
Incubation: Incubate the plate for the recommended time to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of PGE2 in the samples by comparing their absorbance to the standard curve generated from the known concentrations of the PGE2 standards.
This protocol describes the quantification of pro-inflammatory cytokines in biological samples using a sandwich ELISA.[12]
Experimental Workflow:
Materials:
-
Cytokine-specific ELISA Kit (e.g., for TNF-α, IL-6, or IL-1β)
-
Microplate reader
-
Pipettes and tips
-
Wash buffer
-
Stop solution
-
Samples (e.g., serum, plasma, cell culture supernatant) and cytokine standards
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest. Incubate and then wash the plate.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer. Incubate and then wash.
-
Sample Incubation: Add the standards and samples to the appropriate wells and incubate to allow the cytokine to bind to the capture antibody. Wash the plate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine. This antibody will bind to a different epitope on the captured cytokine. Incubate and then wash.
-
Enzyme Conjugate: Add an enzyme-linked avidin (e.g., streptavidin-horseradish peroxidase) that will bind to the biotinylated detection antibody. Incubate and then wash.
-
Substrate Addition: Add the substrate solution, which will be converted by the enzyme to produce a colored product.
-
Incubation and Stopping: Incubate to allow for color development and then add a stop solution to terminate the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.
Conclusion
The validation of biomarkers is essential for the objective assessment of the efficacy of ibuprofen sodium and its alternatives. By measuring key inflammatory mediators such as prostaglandins and pro-inflammatory cytokines, researchers can gain quantitative insights into the pharmacological effects of these drugs. The provided experimental protocols for ELISA offer a reliable and standardized method for these measurements. This comparative guide serves as a foundational resource for designing and executing studies aimed at evaluating the therapeutic efficacy of anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandin E2 assay [bio-protocol.org]
- 3. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]
- 4. Osteoarthritis - Wikipedia [en.wikipedia.org]
- 5. Arthritis Pain Relief Gel | Voltaren [voltarengel.com]
- 6. Use of ibuprofen to assess inflammatory biomarkers in induced sputum: Implications for clinical trials in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Evolution of Circulating Biomarkers for Use in Acetaminophen/Paracetamol-Induced Liver Injury in Humans: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers of drug-induced liver injury: a mechanistic perspective through acetaminophen hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. Measurement of Prostaglandin E2 (PGE2) Generation [bio-protocol.org]
- 11. abcam.com [abcam.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Ibuprofen Sodium: In Vivo Correlation with Clinical Outcomes
Disclaimer: The topic "Ibucillin sodium" did not yield specific results. It is presumed that the intended subject of inquiry is Ibuprofen Sodium . This guide therefore focuses on the in vivo performance and clinical outcomes of Ibuprofen Sodium in comparison to standard Ibuprofen and other nonsteroidal anti-inflammatory drugs (NSAIDs).
This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of Ibuprofen Sodium's performance with alternative analgesics, supported by experimental data.
Data Presentation: Comparative Clinical Outcomes
The following tables summarize the quantitative data from various clinical studies, comparing the pharmacokinetic, efficacy, and safety profiles of Ibuprofen Sodium with standard Ibuprofen and Naproxen Sodium.
Table 1: Pharmacokinetic Profile of Ibuprofen Formulations
| Parameter | Ibuprofen Sodium (400mg) | Standard Ibuprofen (400mg) | Ibuprofen Lysine (400mg) |
| Median Time to Maximum Plasma Concentration (Tmax) | 30-35 min[1] | 82.5-120 min[1] | Comparable to Ibuprofen Sodium[1] |
| Maximum Plasma Concentration (Cmax) | Significantly higher than standard Ibuprofen[1] | - | Bioequivalent to Ibuprofen Sodium[1] |
| Area Under the Curve (AUC) | Bioequivalent to standard Ibuprofen[1] | - | Bioequivalent to Ibuprofen Sodium[1] |
| Time to start of absorption (Tlag) | 3.3-6.4 min[2] | 10.9 min[2] | 3.3-6.4 min[2] |
Table 2: Clinical Efficacy in Postoperative Dental Pain
| Parameter | Ibuprofen Sodium (400mg) | Standard Ibuprofen (400mg) | Placebo |
| Median Time to Onset of Meaningful Pain Relief | Significantly earlier than standard Ibuprofen and placebo[3] | - | - |
| Median Time to 50% Pain Relief | 26.5 min[4] | 44 min[4] | - |
| Reduction in Spontaneous Pain (at 60 min) | 50.8%[4] | 33.3%[4] | - |
| Sum of Pain Relief and Pain Intensity Differences over 8 hours (SPRID 0-8) | Significantly greater than placebo[3] | Significantly greater than placebo[3] | - |
| Median Time to Substantial Pain Relief | 14 minutes earlier than standard Ibuprofen[5] | - | - |
Table 3: Comparative Efficacy of Ibuprofen Sodium and Naproxen Sodium in Post-Surgical Dental Pain
| Parameter | Naproxen Sodium (440mg) | Ibuprofen (400mg) | Placebo |
| Time to Rescue Medication | Significantly longer than Ibuprofen and placebo[6] | - | - |
| Subjects Requiring Rescue Medication | 34.9%[6] | 83.0%[6] | 81.5%[6] |
| Sum of Pain Intensity Difference (SPID) over 24h | Greater than Ibuprofen and placebo[6] | - | - |
| Total Pain Relief (TOTPAR) over 24h | Greater than Ibuprofen and placebo[6] | - | - |
Table 4: Safety Profile - Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event Class | Ibuprofen Sodium (512mg) | Standard Ibuprofen (400mg) | Placebo |
| Overall TEAEs | 5.0%[7] | 6.4%[7] | 10.2%[7] |
| Gastrointestinal Disorders | 2.8%[7] | 3.2%[7] | 5.9%[7] |
| Nervous System Disorders | 1.4%[7] | 3.5%[7] | 3.7%[7] |
| Nausea | 2.5%[7] | 2.6%[7] | 5.9%[7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of Ibuprofen Sodium and its alternatives.
Pharmacokinetic Studies in Healthy Volunteers
-
Study Design: Randomized, single-dose, open-label, crossover pharmacokinetic studies were conducted in healthy adult volunteers.[8][9]
-
Population: Healthy adult male and female volunteers.
-
Intervention: Subjects received single oral doses of Ibuprofen Sodium (equivalent to 400mg ibuprofen), standard Ibuprofen (400mg), and other rapid-absorption ibuprofen formulations. Studies were conducted under both fasted and fed conditions.[8][9]
-
Sampling: Blood samples were collected at predefined time points before and after drug administration over a period of up to 16 hours.[9]
-
Analysis: Plasma concentrations of ibuprofen were determined using a validated analytical method. Pharmacokinetic parameters such as Tmax, Cmax, and AUC were calculated from the plasma concentration-time data.
-
Statistical Analysis: Bioequivalence was assessed for the rate and extent of absorption. Tmax values were compared between different formulations.
Analgesic Efficacy in Postoperative Dental Pain (Third Molar Extraction Model)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies were conducted in patients experiencing moderate to severe pain following the surgical extraction of one or two impacted third molars.[3][6]
-
Population: Patients aged 16 years or older with at least moderate baseline pain intensity.
-
Intervention: Patients were randomized to receive a single oral dose of Ibuprofen Sodium (equivalent to 400mg ibuprofen), standard Ibuprofen (400mg), Naproxen Sodium (440mg), or placebo.[3][6]
-
Efficacy Assessments:
-
Pain Intensity: Measured using a categorical pain intensity scale and a 0-10 numerical rating scale at baseline and at various time points post-dose.[6]
-
Pain Relief: Assessed using a categorical pain relief rating scale (0 = no relief to 4 = complete relief).[10]
-
Time to Onset of Meaningful Pain Relief: Measured using the double-stopwatch method.[3]
-
Time to Rescue Medication: The time from initial dosing to the first use of rescue medication was recorded.[6]
-
-
Primary Endpoints:
-
Statistical Analysis: Efficacy endpoints were compared between treatment groups using appropriate statistical methods.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Ibuprofen
The primary mechanism of action for ibuprofen involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.
Caption: Mechanism of action of Ibuprofen.
Experimental Workflow: Randomized Controlled Trial for Analgesic Efficacy
The following diagram illustrates a typical workflow for a randomized controlled clinical trial designed to assess the analgesic efficacy of a new drug formulation.
Caption: Experimental workflow of an analgesic clinical trial.
References
- 1. Ibuprofen Sodium Is Absorbed Faster than Standard Ibuprofen Tablets: Results of Two Open-Label, Randomized, Crossover Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting rapid analgesic onset of ibuprofen salts compared with ibuprofen acid: Tlag, Tlow, Tmed, and a novel parameter, TCmaxRef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Onset of analgesia and efficacy of ibuprofen sodium in postsurgical dental pain: a randomized, placebo-controlled study versus standard ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Randomized Clinical Trial Comparing 2 Ibuprofen Formulations in Patients with Acute Odontogenic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibuprofen sodium dihydrate, an ibuprofen formulation with improved absorption characteristics, provides faster and greater pain relief than ibuprofen acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Longer analgesic effect with naproxen sodium than ibuprofen in post-surgical dental pain: a randomized, double-blind, placebo-controlled, single-dose trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety of a novel formulation of ibuprofen sodium compared with standard ibuprofen and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ibuprofen sodium is absorbed faster than standard Ibuprofen tablets: results of two open-label, randomized, crossover pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of COX-2 Selectivity: Ibucillin Sodium and Other Cyclooxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclooxygenase-2 (COX-2) selectivity of Ibucillin sodium (the sodium salt of ibuprofen) with other prominent non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present quantitative data, detailed experimental protocols, and a visual representation of the relevant signaling pathway to aid in understanding the comparative pharmacology of these compounds.
Data Presentation: COX-1 and COX-2 Inhibition
The COX-2 selectivity of an NSAID is a critical determinant of its gastrointestinal side-effect profile. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for the COX-2 isozyme, which is primarily responsible for inflammation and pain, while sparing the gastroprotective functions of COX-1. The table below summarizes the 50% inhibitory concentrations (IC50) for this compound (ibuprofen) and other commonly used NSAIDs against human COX-1 and COX-2 enzymes, as determined in studies using human peripheral monocytes or whole blood assays.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 IC50 Ratio (Selectivity Index) |
| This compound (Ibuprofen) | 12 | 80 | 0.15[1] |
| Celecoxib | 82 | 6.8 | 12[1] |
| Diclofenac | 0.076 | 0.026 | 2.9[1] |
| Naproxen | 35.48 | 64.62 | 0.55[1] |
| Meloxicam | 37 | 6.1 | 6.1[1] |
Note: A lower IC50 value indicates greater potency of inhibition. The Selectivity Index is calculated by dividing the COX-1 IC50 by the COX-2 IC50. A higher ratio signifies greater selectivity for COX-2.
Experimental Protocols: Human Whole Blood Assay for COX-1 and COX-2 Inhibition
The following is a detailed methodology for a human whole blood assay, a widely accepted method for determining the COX-1 and COX-2 inhibitory activity of NSAIDs in a physiologically relevant environment.
Objective:
To determine the 50% inhibitory concentration (IC50) of test compounds against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks.
-
Anticoagulant (e.g., heparin).
-
Test compounds (e.g., this compound, celecoxib, etc.) dissolved in a suitable vehicle (e.g., dimethyl sulfoxide, DMSO).
-
Lipopolysaccharide (LPS) from E. coli for COX-2 induction.
-
Calcium ionophore A23187 (for COX-1 stimulation, optional).
-
Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).
-
Incubator, centrifuge, and other standard laboratory equipment.
Procedure:
Part 1: COX-1 Inhibition Assay (Measurement of Thromboxane B2)
-
Blood Collection: Draw venous blood into tubes containing an appropriate anticoagulant.
-
Aliquoting: Aliquot 1 mL of whole blood into individual tubes.
-
Compound Addition: Add various concentrations of the test compound or vehicle control to the blood aliquots.
-
Incubation for Clotting (COX-1 Activation): Allow the blood to clot at 37°C for 1 hour. This process activates platelets and induces COX-1-mediated production of thromboxane A2 (TXA2), which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
Serum Separation: Centrifuge the clotted blood samples to separate the serum.
-
TXB2 Measurement: Aspirate the serum and measure the concentration of TXB2 using a specific EIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage inhibition of TXB2 production against the log concentration of the test compound to determine the IC50 value for COX-1.
Part 2: COX-2 Inhibition Assay (Measurement of Prostaglandin E2)
-
Blood Collection: Draw venous blood into tubes containing an anticoagulant.
-
Aliquoting: Aliquot 1 mL of whole blood into individual tubes.
-
Compound Addition: Add various concentrations of the test compound or vehicle control to the blood aliquots.
-
COX-2 Induction: Add LPS (e.g., 10 µg/mL) to each tube to induce the expression of the COX-2 enzyme in monocytes.
-
Incubation: Incubate the blood samples at 37°C for 24 hours to allow for maximal COX-2 expression and activity.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
PGE2 Measurement: Aspirate the plasma and measure the concentration of PGE2, a primary product of COX-2 activity in this system, using a specific EIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage inhibition of PGE2 production against the log concentration of the test compound to determine the IC50 value for COX-2.
Visualization of the Cyclooxygenase Signaling Pathway
The following diagram illustrates the arachidonic acid cascade and the differential roles of COX-1 and COX-2, highlighting the mechanism of action of NSAIDs.
Caption: The Cyclooxygenase (COX) Signaling Pathway and NSAID Inhibition.
This guide provides a foundational comparison of the COX-2 selectivity of this compound (ibuprofen) relative to other NSAIDs. For further in-depth analysis, researchers are encouraged to consult the primary literature and consider the specific context of their experimental models.
References
Statistical analysis for comparing Ibucillin sodium treatment groups
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ibucillin Sodium and Standard Ibuprofen Formulations Supported by Experimental Data.
This guide provides a detailed comparative analysis of this compound, a salt formulation of ibuprofen, against standard ibuprofen. This compound is designed for more rapid absorption, potentially leading to a faster onset of analgesic effects. This document summarizes key performance data from clinical trials, outlines experimental protocols, and visualizes the underlying mechanism of action to inform research and development in pain management.
Quantitative Data Summary
The following tables present a summary of comparative data from clinical studies evaluating the pharmacokinetic, efficacy, and safety profiles of this compound versus standard ibuprofen formulations and placebo.
Table 1: Pharmacokinetic Profile of this compound vs. Standard Ibuprofen
| Parameter | This compound | Standard Ibuprofen | Reference |
| Tmax (Median Time to Peak Plasma Concentration) | 35 minutes | 90 minutes | [1] |
| Cmax (Mean Peak Plasma Concentration) | 25.1 µg/mL | 19.1 µg/mL | [1] |
Table 2: Efficacy in Postoperative Dental Pain
| Parameter | This compound (400mg) | Standard Ibuprofen (Pooled Advil/Motrin, 400mg) | Placebo | Reference |
| SPRID 0-8 (Sum of Pain Relief and Pain Intensity Difference over 8 hours) | Significantly greater than placebo (P<0.001) | Significantly greater than placebo (P<0.001) | - | [2] |
| TMPR (Median Time to Onset of Meaningful Pain Relief) | Significantly earlier than placebo and pooled standard ibuprofen (P<0.001) | - | - | [2] |
Table 3: Safety Profile - Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event Class | This compound (n=362) | Standard Ibuprofen (n=342) | Placebo (n=187) | Reference |
| Overall TEAEs | 5.0% | 6.4% | 10.2% | [3] |
| Gastrointestinal Disorders | 2.8% | 3.2% | 5.9% | [3] |
| Nervous System Disorders | 1.4% | 3.5% | 3.7% | [3] |
| General Disorders and Administration-Site Conditions | 1.1% | 1.5% | 2.1% | [3] |
| Nausea (Most Common TEAE) | 2.5% | 2.6% | 5.9% | [3] |
Signaling Pathway: Mechanism of Action
Ibuprofen, the active moiety in this compound, exerts its analgesic, anti-inflammatory, and antipyretic effects through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5][6] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[4][7]
Figure 1: Ibuprofen's inhibition of COX-1 and COX-2 in the arachidonic acid pathway.
Experimental Protocols
The data presented in this guide are derived from rigorous, randomized, double-blind, placebo-controlled clinical trials. The methodologies for the key studies cited are detailed below.
Postoperative Dental Pain Study
-
Objective: To compare the analgesic efficacy and onset of action of this compound with standard ibuprofen and placebo in patients with moderate to severe postoperative dental pain.[2]
-
Study Design: A single-dose, randomized, double-blind, parallel-group study.[2]
-
Patient Population: 316 patients experiencing at least moderate pain following dental surgery.[2]
-
Treatment Arms:
-
This compound (400mg)
-
Standard Ibuprofen (Advil®, 400mg)
-
Standard Ibuprofen (Motrin®, 400mg)
-
Placebo[2]
-
-
Primary Endpoints:
-
Key Assessments: Pain relief and pain intensity were assessed at various time points post-dose.
Tension-Type Headache Study
-
Objective: To compare the efficacy of a single dose of this compound to placebo and standard ibuprofen in the treatment of episodic tension-type headache.[8]
-
Study Design: A randomized, quadruple-blind, parallel-assignment study.[8]
-
Patient Population: 226 adult patients (18-65 years old) diagnosed with episodic tension-type headache.[8]
-
Treatment Arms:
-
This compound
-
Standard Ibuprofen
-
Placebo[8]
-
-
Inclusion Criteria: Diagnosis of episodic tension-type headache as defined by the International Headache Society.[8]
-
Exclusion Criteria: Pregnancy, breastfeeding, alcohol or substance abuse, and serious medical or psychiatric disorders.[8]
Figure 2: Workflow for the postoperative dental pain clinical trial.
References
- 1. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Ibuprofen Sodium Tension Headache Study [ctv.veeva.com]
Safety Operating Guide
Navigating the Disposal of Ibucillin Sodium: A Comprehensive Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information for the proper disposal of Ibucillin Sodium, this document outlines procedural, step-by-step guidance. Note that "this compound" is not a standard recognized pharmaceutical; this guidance is based on the proper handling and disposal of its constituent components, a penicillin-like antibiotic and the sodium salt of ibuprofen, a non-steroidal anti-inflammatory drug (NSAID).
The responsible management of pharmaceutical waste is paramount in research and development to ensure environmental safety and regulatory compliance. Improper disposal can lead to environmental contamination and poses risks to public health. This guide provides a detailed protocol for the safe handling and disposal of waste containing a compound with the characteristics of this compound.
Step-by-Step Disposal Procedures
The disposal of chemical and pharmaceutical waste must adhere to strict national and local regulations. The following steps provide a general operational plan for researchers and laboratory personnel.
-
Segregation: The first crucial step is the proper segregation of pharmaceutical waste from other waste streams like biohazardous or general laboratory waste.[1] this compound waste should not be mixed with other waste types to ensure it is treated and disposed of correctly.[2]
-
Waste Characterization: Determine if the waste is classified as hazardous. Pharmaceutical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[3] While ibuprofen itself is not typically a listed hazardous waste, the final formulation and any solvents used may alter its characteristics.
-
Containerization:
-
Non-hazardous Pharmaceutical Waste: If classified as non-hazardous, the waste should be placed in a designated white container with a blue lid.[1]
-
Hazardous Pharmaceutical Waste: If the waste is determined to be hazardous, it must be collected in a black container clearly labeled "hazardous waste pharmaceuticals".[3]
-
Sharps: Any sharps contaminated with this compound, such as needles or syringes, must be placed in a designated sharps container. These containers are typically yellow-lidded.[4]
-
-
Labeling and Storage: All waste containers must be clearly labeled with the contents and the date of accumulation. Store containers in a secure, well-ventilated area, away from general laboratory traffic, and ensure they are tightly closed.[5]
-
Final Disposal: Contract with a licensed pharmaceutical waste management company for the collection and final disposal of the waste.[6] The most common method for disposing of pharmaceutical waste is incineration at a licensed facility.[3] Never dispose of pharmaceutical waste down the drain or in the regular trash, as this can lead to environmental contamination.[6][7]
Quantitative Data and Disposal Parameters
The following table summarizes key disposal parameters for different forms of this compound waste.
| Waste Type | Recommended Container | Disposal Method | Key Considerations |
| Solid Waste (pills, powder) | Black container (if hazardous) or Blue-lidded container (if non-hazardous) | Incineration via a licensed waste management service. | Do not dispose of in regular trash. Avoid creating dust when handling powders.[5] |
| Liquid Waste (solutions) | Lined, leak-proof container compatible with the solvent. | Solidify and incinerate. Small quantities of liquid antibiotics may be diluted and left to stand for several weeks before sewer disposal, but this is not the preferred method.[8] | Do not pour down the drain.[6] Sewer disposal is generally banned for hazardous pharmaceutical waste.[3] |
| Contaminated Items (PPE, glassware) | Lined container appropriate for the waste classification. | Incineration. | Segregate from other lab waste. Ensure items are free of excessive liquid before disposal. |
| Sharps (needles, blades) | FDA-cleared sharps disposal container (Yellow-lidded).[4] | Collection and disposal by a medical waste management company, typically via incineration. | Never place sharps in regular trash or recycling. Do not overfill sharps containers. |
Experimental Protocols for Waste Handling
Accidental Spill Protocol:
In the event of a spill of this compound powder or solution, the following steps should be taken:
-
Ensure Personal Safety: Evacuate the immediate area if necessary.[2] Don appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. For large spills of powder, respiratory protection may be necessary to avoid inhalation.[2][5]
-
Contain the Spill: Cover drains to prevent entry into the sewer system.[2]
-
Clean-up:
-
For dry spills: Carefully collect the powder using a scoop or other appropriate tool, avoiding dust generation.[5] Place the collected material into a designated hazardous waste container.
-
For liquid spills: Absorb the spill with an inert absorbent material. Collect the absorbent material and place it in a designated hazardous waste container.
-
-
Decontaminate the Area: Clean the affected area with an appropriate cleaning agent.
-
Dispose of Waste: Dispose of all contaminated materials, including PPE, as hazardous pharmaceutical waste.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. usbioclean.com [usbioclean.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 5. stobec.com [stobec.com]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. iris.paho.org [iris.paho.org]
Essential Safety and Handling Protocols for Novel Compounds: A Case Study for "Ibucillin Sodium"
Disclaimer: "Ibucillin sodium" is not a publicly registered or documented chemical substance. Therefore, this guide is based on a conservative, risk-based approach for handling novel or potent active pharmaceutical ingredients (APIs) where toxicological data is unavailable. Researchers must conduct a thorough risk assessment and may need to adjust these procedures based on emerging data about the compound's properties.
This document provides a procedural framework for the safe handling, operation, and disposal of novel chemical entities like "this compound" in a laboratory setting, ensuring the safety of researchers and the integrity of the workspace.
Initial Hazard Assessment and Control Banding
When handling a new chemical entity (NCE) with limited safety information, a risk assessment is the first critical step.[1][2] Control banding is a technique used to guide the risk management of chemicals that lack occupational exposure limits (OELs).[3][4][5] It categorizes chemicals into "bands" based on their potential hazards, which then correspond to specific control strategies.
For a novel compound like "this compound," it is prudent to initially assign it to a high-potency category until sufficient toxicological data is available to determine a precise OEL.[6][7] This conservative approach ensures maximum protection.
A common system for organizing potent compounds involves four or five categories, with increasing levels of control for each.[6][8]
Table 1: Example Control Bands for Potent Compounds
| Control Band | Occupational Exposure Limit (OEL) Range | Hazard Potential | Recommended Primary Containment |
| 1 | >100 µg/m³ | Low Potency / Nuisance Dust | General Ventilation, Open Bench |
| 2 | 10 - 100 µg/m³ | Moderately Potent | Chemical Fume Hood, Ventilated Enclosure |
| 3 | 1 - 10 µg/m³ | Potent | Ventilated Balance Enclosure (VBE), Glove Bag |
| 4 | <1 µg/m³ | Highly Potent | Glove Box Isolator |
For "this compound," it is recommended to start with the procedures for Control Band 3 or 4 until data proves otherwise.
References
- 1. youtube.com [youtube.com]
- 2. hse.gov.uk [hse.gov.uk]
- 3. Control banding - HandWiki [handwiki.org]
- 4. restoredcdc.org [restoredcdc.org]
- 5. NIOSH Compiles Resources on Occupational Exposure Banding [publications.aiha.org]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. agnopharma.com [agnopharma.com]
- 8. youtube.com [youtube.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
